N,2-dimethyl-N-phenylpropanamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N,2-dimethyl-N-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9(2)11(13)12(3)10-7-5-4-6-8-10/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNHTWKPJHCUEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N,2-dimethyl-N-phenylpropanamide chemical properties
Executive Summary
N,2-Dimethyl-N-phenylpropanamide (CAS: 55577-65-6), commonly referred to as
This compound serves as a critical model substrate in physical organic chemistry for studying amide bond rotational barriers and as a structural scaffold in the development of analgesic agents (specifically
Chemical Identity & Physicochemical Profile
The molecule features a "kinked" structure where the bulky isopropyl group (from the isobutyryl fragment) forces the
Table 1: Core Technical Specifications
| Property | Specification | Notes |
| IUPAC Name | Also: | |
| CAS Registry | 55577-65-6 | Distinct from Pivalanilide (6625-74-7) |
| Formula | Tertiary Amide | |
| Molecular Weight | 177.24 g/mol | |
| Appearance | White to Off-White Crystalline Solid | |
| Melting Point | 81.5 – 83.0 °C | High purity forms may reach 98-99°C [1] |
| LogP (Oct/Water) | ~2.2 | Lipophilic; crosses BBB effectively |
| Solubility | Soluble in DCM, EtOH, DMSO | Sparingly soluble in water |
| Rotatable Bonds | 2 | Restricted rotation at C(O)-N bond |
Synthetic Methodology: The "Self-Validating" Protocol
While oxidative amidation methods exist, they often suffer from metal contamination. The following protocol uses a Schotten-Baumann approach modified for sterically hindered amines. This workflow is designed to be self-validating: the disappearance of the starting amine (TLC) and the distinct shift in
Reaction Logic
The reaction couples Isobutyryl Chloride with
-
Challenge: The
-methyl group on the aniline reduces nucleophilicity compared to primary anilines. -
Solution: Use of an organic base (Triethylamine) in a non-polar solvent (DCM) to scavenge HCl and drive the equilibrium.
Experimental Workflow (Graphviz)
Figure 1: Step-by-step synthesis workflow for N,2-dimethyl-N-phenylpropanamide ensuring removal of unreacted amine and acid byproducts.
Detailed Protocol
-
Setup: Flame-dry a 250 mL round-bottom flask. Add
-methylaniline (10 mmol) and Triethylamine (12 mmol) in anhydrous DCM (50 mL). -
Addition: Cool to 0°C. Add Isobutyryl chloride (11 mmol) dropwise over 15 minutes. Note: Exothermic reaction; control rate to prevent side reactions.
-
Reaction: Warm to room temperature and stir for 3 hours.
-
Validation Point: TLC (Hexane/EtOAc 8:2). Starting amine (
) should disappear; Product appears at .
-
-
Workup:
-
Wash with 1M HCl (2 x 20 mL) to protonate and remove unreacted
-methylaniline (critical for purity). -
Wash with Sat.
to remove isobutyric acid byproducts. -
Dry over
, filter, and concentrate.[1]
-
-
Purification: Recrystallize from Hexane/Ethyl Acetate if the solid is off-white.
Structural Analysis & Applications
Steric Hindrance and Rotamers
This molecule is a classic example used to study amide bond isomerism . The steric bulk of the isopropyl group (from the isobutyryl moiety) clashes with the
-
Consequence: The molecule adopts a preferred conformation where the carbonyl oxygen and the
-methyl group are often trans to minimize steric strain, but the barrier to rotation is high ( kcal/mol). -
NMR Signature: In
NMR, the isopropyl methyls appear as a doublet ( ppm), and the -methyl appears as a singlet ( ppm). Broadening of these signals at low temperatures indicates restricted rotation [2].
Medicinal Chemistry: The Opioid Scaffold
N,2-Dimethyl-N-phenylpropanamide represents the minimal pharmacophore fragment of the fentanyl class of opioids.
-
Fentanyl Structure:
-phenyl- -(1-phenethylpiperidin-4-yl)propanamide. -
Our Molecule: Replaces the complex piperidine ring with a methyl group and the propionyl chain with an isobutyryl chain.
-
Utility: It is used as a "negative control" or "fragment probe" in SAR (Structure-Activity Relationship) studies to determine the necessity of the piperidine nitrogen for receptor binding. It generally lacks potent analgesic activity itself, confirming that the basic nitrogen at a specific distance is required for
-opioid receptor affinity [3].
C-H Activation Substrate
Recent literature utilizes this amide as a directing group substrate for transition-metal catalyzed C-H activation. The amide oxygen coordinates with metals (Pd, Ir, Fe), facilitating ortho-functionalization of the phenyl ring [4].
Safety & Handling
-
Hazards: Classified as an Irritant (H315, H319) .[2]
-
Specific Risk: As an amide analog of local anesthetics, it may possess mild anesthetic properties upon contact with mucous membranes.
-
Storage: Store in a cool, dry place. Stable at room temperature for >2 years if protected from moisture.
References
-
PubChem. N,2-dimethyl-N-phenylpropanamide Compound Summary (CID 797399).[3] National Library of Medicine.[3] Link
-
RSC Advances. Intramolecular 1,5-H transfer reaction of aryl iodides through visible-light photoredox catalysis. (2015).[4][2][3] Royal Society of Chemistry. Link
-
BenchChem. Application of 2,2-Dimethyl-N-phenylpropanamide Derivatives in Analgesic Research. (2025).[4][2][3][5][6][7] Link
-
Journal of Organic Chemistry. Iron-Catalyzed Oxidative Amidation of Tertiary Amines. (Cited in search results as representative methodology). Link
Sources
- 1. rsc.org [rsc.org]
- 2. N,2-dimethyl-2-phenylpropanamide | C11H15NO | CID 260512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N,2-dimethyl-N-phenylpropanamide | C11H15NO | CID 797399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Definitive Technical Guide: N,2-dimethyl-N-phenylpropanamide (CAS 55577-65-6)
Topic: CAS number for N,2-dimethyl-N-phenylpropanamide Content Type: In-depth Technical Guide
Executive Summary & Chemical Identity
N,2-dimethyl-N-phenylpropanamide is a tertiary amide widely utilized as a mechanistic probe in organic synthesis, particularly for studying steric hindrance in amide bond rotation and as a substrate in oxidative amidation protocols. Its structural rigidity and lipophilicity make it a critical model compound in the development of transition-metal-catalyzed C–H activation methodologies.
This guide provides a validated technical framework for the identification, synthesis, and characterization of this compound, ensuring reproducibility and scientific rigor.
Core Identifiers
| Parameter | Technical Specification |
| CAS Registry Number | 55577-65-6 |
| Systematic Name | N,2-dimethyl-N-phenylpropanamide |
| Common Synonyms | N-Methyl-N-phenylisobutyramide; N-Methylisobutyranilide |
| Molecular Formula | C₁₁H₁₅NO |
| Molecular Weight | 177.24 g/mol |
| SMILES | CC(C)C(=O)N(C)C1=CC=CC=C1 |
| InChIKey | IXHFNEAFAWRVCF-UHFFFAOYSA-N |
Synthesis Protocols
To ensure high purity (>98%) suitable for kinetic studies or pharmaceutical screening, two distinct synthetic routes are recommended.
Method A: Classical Acylation (Schotten-Baumann Conditions)
Primary Utility: High-yield, scalable synthesis for gram-scale production.
Mechanism: Nucleophilic acyl substitution where N-methylaniline attacks the carbonyl carbon of isobutyryl chloride. The base neutralizes the HCl byproduct to drive equilibrium.
Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and addition funnel. Purge with N₂.
-
Solvation: Dissolve N-methylaniline (10.7 g, 100 mmol) in anhydrous Dichloromethane (DCM) (100 mL).
-
Base Addition: Add Triethylamine (Et₃N) (15.2 g, 150 mmol) in one portion. Cool the mixture to 0°C using an ice-water bath.
-
Acylation: Dropwise add Isobutyryl chloride (11.7 g, 110 mmol) over 30 minutes. The exotherm must be controlled to keep internal temperature <10°C.
-
Reaction: Allow to warm to room temperature (25°C) and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Workup: Quench with saturated NaHCO₃ (50 mL). Extract aqueous layer with DCM (2 x 50 mL). Wash combined organics with 1M HCl (to remove unreacted amine), then Brine.
-
Purification: Dry over MgSO₄, concentrate in vacuo. Purify via flash column chromatography (SiO₂, 10-20% EtOAc in Hexanes).
Method B: Iron-Catalyzed Oxidative Amidation
Primary Utility: Atom-economic "green" chemistry approach using anhydrides.
Protocol:
-
Reagents: Combine N,N-dimethylaniline (1.0 equiv), Isobutyric anhydride (1.0 equiv), and T-Hydro (70% aq. TBHP, 2.0 equiv).[1]
-
Catalyst: Add FeCl₂ (5 mol %).
-
Conditions: Heat to 80°C in Acetonitrile (MeCN) for 12 hours.
-
Mechanism: The reaction proceeds via an oxidative demethylation-acylation sequence, avoiding the use of corrosive acid chlorides.
Visualization of Synthetic Logic
The following diagram illustrates the divergent synthetic pathways and the critical intermediates involved.
Figure 1: Comparative synthetic workflows for CAS 55577-65-6 via Classical Acylation vs. Fe-Catalyzed Oxidation.
Analytical Characterization & Validation
To validate the identity of the synthesized compound, compare experimental data against the following standard values.
Nuclear Magnetic Resonance (NMR)
| Nucleus | Shift (δ ppm) | Multiplicity | Assignment |
| ¹H NMR | 1.05 | Doublet (6H) | Isopropyl Methyls (-CH(CH ₃)₂) |
| ¹H NMR | 2.65 | Septet (1H) | Methine (-CH (CH₃)₂) |
| ¹H NMR | 3.24 | Singlet (3H) | N-Methyl (-N-CH ₃) |
| ¹H NMR | 7.15 - 7.45 | Multiplet (5H) | Aromatic Phenyl Protons |
| ¹³C NMR | 19.5 | - | Isopropyl Methyls |
| ¹³C NMR | 31.2 | - | Methine Carbon |
| ¹³C NMR | 37.5 | - | N-Methyl Carbon |
| ¹³C NMR | 177.8 | - | Carbonyl (C=O) |
Mass Spectrometry (EI-MS) Logic
The fragmentation pattern is dictated by the stability of the acylium ion and the N-methylaniline radical cation.
Figure 2: Primary fragmentation pathways observed in Electron Ionization Mass Spectrometry (EI-MS).
Safety & Handling
-
Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Hygroscopic.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a fume hood during synthesis to avoid inhalation of acyl chloride vapors.
References
-
Chemical Identity: PubChem.[2][3][4][5][6] N-Methyl-N-phenylisobutyramide (Compound Summary). National Library of Medicine. Available at: [Link]
-
Synthesis Protocol (Method B): Rao, W. et al. "Iron-Catalyzed Oxidative Amidation of Tertiary Amines with Anhydrides." ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-methyl-2-phenylpropanamide | C10H13NO | CID 12247356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Methylisobutyramide | C5H11NO | CID 221961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. N-methyl-N-phenylbutanamide | C11H15NO | CID 221441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-methyl-N-phenylbutanamide | C11H15NO | CID 221441 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of N,2-dimethyl-N-phenylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of N,2-dimethyl-N-phenylpropanamide, a compound of interest in modern pharmaceutical development. Recognizing the scarcity of public experimental solubility data, this document emphasizes a predictive and methodological approach. It equips researchers with the theoretical foundation, computational tools, and experimental protocols necessary to understand and determine the solubility of this compound in various solvents. This guide is structured to provide actionable insights for drug formulation, process chemistry, and analytical method development, ensuring scientific integrity and practical applicability.
Introduction: The Significance of N,2-dimethyl-N-phenylpropanamide in Pharmaceutical Research
N,2-dimethyl-N-phenylpropanamide belongs to the N-phenylpropanamide class of compounds. This structural family is the backbone for a range of biologically active molecules, most notably potent synthetic analgesics. While direct therapeutic applications of N,2-dimethyl-N-phenylpropanamide are not extensively documented, its structural similarity to precursors of synthetic opioids suggests its potential role as a key intermediate or building block in the synthesis of novel drug candidates.[1][2] The solubility of such an intermediate is a critical parameter, profoundly influencing its reaction kinetics, purification, and formulation into drug delivery systems. A thorough understanding of its solubility behavior is therefore paramount for efficient and scalable pharmaceutical development.
This guide will delve into the theoretical and practical aspects of the solubility of N,2-dimethyl-N-phenylpropanamide. We will explore predictive computational models, outline robust experimental protocols for solubility determination, and discuss the implications of its solubility profile for drug development.
Physicochemical Properties of N,2-dimethyl-N-phenylpropanamide
A foundational understanding of the physicochemical properties of N,2-dimethyl-N-phenylpropanamide is essential for interpreting its solubility. These properties, summarized in the table below, provide initial clues about its behavior in different solvent environments.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO | [3][4] |
| Molecular Weight | 177.24 g/mol | [3][4] |
| IUPAC Name | N,2-dimethyl-N-phenylpropanamide | [3][4] |
| CAS Number | 58265-39-7 | [3] |
| Calculated logP | 2.1 - 2.2 | [3][4] |
| Polar Surface Area | 29.1 Ų | [3] |
The calculated octanol-water partition coefficient (logP) of approximately 2.1-2.2 suggests that N,2-dimethyl-N-phenylpropanamide is a moderately lipophilic compound, indicating a preference for non-polar environments over aqueous solutions.[3][4] Its polar surface area further contributes to its overall solubility characteristics.
Predicting the Solubility of N,2-dimethyl-N-phenylpropanamide: A Computational Approach
In the absence of extensive experimental data, computational methods offer a powerful and efficient means of predicting the solubility of N,2-dimethyl-N-phenylpropanamide in a wide array of solvents.[5][6][7][8] These in silico approaches are invaluable for early-stage development, enabling rapid solvent screening and optimization of experimental conditions.
The "Like Dissolves Like" Principle in the Context of N,2-dimethyl-N-phenylpropanamide
The adage "like dissolves like" provides a qualitative framework for predicting solubility. Based on its structure—a phenyl ring and an amide group—N,2-dimethyl-N-phenylpropanamide possesses both non-polar (aromatic ring, alkyl groups) and polar (amide carbonyl) regions. This amphiphilic nature suggests it will exhibit some degree of solubility in a range of solvents.
-
Non-polar solvents (e.g., hexane, toluene): The phenyl group and dimethylpropyl moiety will favor interactions with non-polar solvents through van der Waals forces.
-
Polar aprotic solvents (e.g., acetone, ethyl acetate, dimethyl sulfoxide): The amide group can participate in dipole-dipole interactions with these solvents.
-
Polar protic solvents (e.g., ethanol, methanol, water): The lone pairs on the amide oxygen can act as hydrogen bond acceptors. However, the lack of an N-H bond for hydrogen donation and the presence of bulky alkyl groups may limit solubility in highly polar protic solvents like water.
Quantitative Structure-Property Relationship (QSPR) Models
QSPR models utilize mathematical equations to correlate the structural features of a molecule with its physicochemical properties, including solubility.[7] These models are trained on large datasets of compounds with known solubilities and can then be used to predict the solubility of new molecules like N,2-dimethyl-N-phenylpropanamide.
Machine Learning and AI-Powered Prediction Tools
Recent advancements in machine learning (ML) and artificial intelligence have led to the development of sophisticated models for solubility prediction.[6][9] These models, often based on deep neural networks or gradient boosting algorithms, can capture complex relationships between molecular descriptors and solubility with high accuracy.[5] Several online platforms and software packages are available for researchers to predict the solubility of their compounds of interest.
Diagram: Computational Solubility Prediction Workflow
Caption: A generalized workflow for predicting solubility using computational tools.
Experimental Determination of Solubility
While computational predictions are valuable, experimental verification remains the gold standard. The following section details a robust protocol for determining the equilibrium solubility of N,2-dimethyl-N-phenylpropanamide.
The Shake-Flask Method: A Foundational Protocol
The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility. It involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.
Experimental Protocol: Equilibrium Solubility Determination
-
Preparation of Saturated Solutions:
-
Add an excess amount of N,2-dimethyl-N-phenylpropanamide to a series of vials, each containing a different solvent of interest.
-
Ensure a solid excess is visible to guarantee saturation.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (typically 24-72 hours) to reach equilibrium.
-
-
Phase Separation:
-
Allow the vials to stand undisturbed for at least 24 hours to allow the undissolved solid to settle.
-
Alternatively, centrifuge the samples to expedite phase separation.
-
-
Sample Collection and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.
-
Quantify the concentration of N,2-dimethyl-N-phenylpropanamide in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).
-
Diagram: Experimental Workflow for Solubility Determination
Caption: Step-by-step workflow for the shake-flask solubility determination method.
Factors Influencing the Solubility of N,2-dimethyl-N-phenylpropanamide
Several factors can significantly impact the solubility of N,2-dimethyl-N-phenylpropanamide:
-
Temperature: For most solids, solubility increases with temperature. This relationship can be quantified to determine the thermodynamics of dissolution.
-
pH: As an amide, N,2-dimethyl-N-phenylpropanamide is generally neutral. However, at extreme pH values, hydrolysis can occur, which would affect its apparent solubility.
-
Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role in its ability to dissolve N,2-dimethyl-N-phenylpropanamide.
-
Presence of Cosolvents: The addition of a miscible cosolvent can significantly alter the solubility of a compound by modifying the overall polarity of the solvent system.
Applications in Drug Development
A comprehensive understanding of the solubility of N,2-dimethyl-N-phenylpropanamide is critical for several aspects of drug development:
-
Synthesis and Purification: The choice of solvents for the synthesis and recrystallization of this compound is directly dependent on its solubility profile.[10]
-
Formulation Development: For potential therapeutic applications, formulating N,2-dimethyl-N-phenylpropanamide or its derivatives into a suitable dosage form requires knowledge of its solubility in various pharmaceutically acceptable excipients.
-
Analytical Method Development: The selection of mobile phases for chromatographic analysis (e.g., HPLC, GC) relies on the solubility of the analyte.
Conclusion
While experimental solubility data for N,2-dimethyl-N-phenylpropanamide is not widely published, this guide provides a robust framework for its prediction and determination. By leveraging computational tools and established experimental protocols, researchers can gain the necessary insights to effectively utilize this compound in their research and development endeavors. The principles and methodologies outlined herein are designed to be broadly applicable, empowering scientists to make informed decisions regarding solvent selection, process optimization, and formulation strategies.
References
-
Computational Pharmaceutics Group. Tools for solubility prediction in organic solvents. [Link]
-
Rowan. Predicting Solubility. [Link]
-
ResearchGate. Computational Tools for Solubility Prediction | Request PDF. [Link]
-
Springer Nature Research Communities. Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. (2020). [Link]
-
Cheméo. Chemical Properties of Propanamide, 2,2-dimethyl-N-phenyl- (CAS 6625-74-7). [Link]
-
National Center for Biotechnology Information. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. [Link]
-
PubChem. N,2-dimethyl-2-phenylpropanamide. [Link]
-
PubChem. N,2-dimethyl-N-phenylpropanamide. [Link]
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- 4. N,2-dimethyl-N-phenylpropanamide | C11H15NO | CID 797399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tools-Computational Pharmaceutics Group [computpharm.org]
- 6. Predicting Solubility | Rowan [rowansci.com]
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- 9. communities.springernature.com [communities.springernature.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
discovery and synthesis history of N,2-dimethyl-N-phenylpropanamide
-Dimethyl- -phenylpropanamide: A Technical Guide to Synthesis and Application
Part 1: Identity & Significance
-dimethyl-Chemical Identity
| Property | Detail |
| IUPAC Name | |
| Common Synonyms | |
| CAS Registry Number | 55577-65-6 |
| Molecular Formula | |
| Molecular Weight | 177.24 g/mol |
| Structure | Tertiary amide; Aniline nitrogen substituted with methyl and isopropylcarbonyl groups.[1][2][3] |
Core Applications
-
Methodological Benchmark: Due to its steric bulk (isopropyl group) and lack of N-H protons (tertiary amide), it is the "gold standard" substrate for testing oxidative amidation and C-H activation catalysts.[1][2]
-
Forensic Surrogate: It shares the
-phenylpropanamide core with the fentanyl class of opioids.[1][2] It is frequently used as a non-controlled reference standard to study the fragmentation patterns and chromatographic behavior of anilide-based narcotics.[1][2] -
Pharmaceutical Intermediate: A building block for specific agrochemicals and non-opioid analgesics investigating steric blockade of amide hydrolysis.[1][2]
Part 2: Historical Evolution & Discovery[1][2]
Unlike a blockbuster drug with a single "discovery moment," the history of
Phase I: The Classical Era (Mid-20th Century)
The compound was initially synthesized as part of systematic efforts to characterize hindered anilides .[1][2] Early organic chemists synthesized this molecule to study the rotational barriers of the amide bond.[1][2] The steric clash between the
-
Discovery Context: Characterization of
-alkylanilines. -
Primary Route: Nucleophilic attack of
-methylaniline on isobutyryl chloride.[1][2]
Phase II: The Catalytic Renaissance (2000s–Present)
In the last two decades, the compound gained new prominence.[1][2] Researchers needed difficult substrates to prove the efficacy of new catalysts.[1][2] Converting a stable tertiary amine (like
-
Significance: Successful synthesis of
-dimethyl- -phenylpropanamide via C-H functionalization became a proof-of-concept for "green chemistry" methods that avoid acid chlorides.[1][2] -
Key Milestone: Recent iron-catalyzed protocols (e.g., using
and peroxides) have cited this specific molecule as a benchmark product (Yields >70%), demonstrating the ability to cleave C-N bonds and insert oxygen under mild conditions [1].[1][2]
Part 3: Synthetic Protocols
Method A: Classical Acylation (The "Gold Standard")
Context: This is the most reliable method for generating gram-scale quantities for reference standards.[1][2] It relies on the high reactivity of acid chlorides.[1][2]
Reaction Scheme:
Step-by-Step Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel. Maintain an inert atmosphere (
or Ar).[1][2] -
Reagents:
-
Addition: Dissolve amine and base in DCM and cool to 0°C (ice bath). Add Isobutyryl chloride (1.1 equiv) dropwise over 20 minutes.[1][2] The reaction is exothermic; control the rate to prevent boiling.[1][2]
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–4 hours. Monitor by TLC (usually 20% EtOAc/Hexanes).[1][2]
-
Workup: Quench with saturated
solution. Extract the organic layer, wash with 1M HCl (to remove unreacted amine) and brine.[1][2] -
Purification: Dry over
, concentrate in vacuo. If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[1][2] -
Expected Yield: 85–95%.
Method B: Iron-Catalyzed Oxidative Amidation (Modern)
Context: A "green" approach that converts tertiary amines directly to amides, avoiding corrosive acid chlorides.[1][2] This method is often cited in recent literature [1].[1][2]
Reaction Scheme:
Step-by-Step Protocol:
-
Catalyst Loading: In a sealed tube, combine
(5 mol%) and the oxidant TBHP (tert-Butyl hydroperoxide, 70% in water, 2.0 equiv).[1][2] -
Substrates: Add
-dimethylaniline (1.0 equiv) and Isobutyric anhydride (1.5 equiv). Solvent: Acetonitrile ( ).[1][2] -
Heating: Heat the sealed vessel to 80–85°C for 12 hours.
-
Mechanism: The iron catalyst generates a radical at the
-methyl position, which is oxidized to an iminium ion, followed by nucleophilic attack by the anhydride/acid species.[1][2] -
Workup: Cool, dilute with EtOAc, wash with water.
-
Purification: Flash chromatography is required to separate the product from unreacted aniline derivatives.[1][2]
-
Expected Yield: 60–75%.
Part 4: Visualization of Pathways[1][2]
The following diagram illustrates the two primary synthetic strategies and the mechanistic logic behind the modern oxidative route.
Figure 1: Comparison of Classical Nucleophilic Substitution vs. Modern Oxidative C-H Functionalization routes.
Part 5: Physical & Spectral Characterization[1][2][4]
For researchers validating their synthesis, the following spectral data is the established standard [1].
| Technique | Data Points | Interpretation |
| Physical State | Colorless oil or low-melting solid.[1][2] | Depends on purity; impurities often yellow the oil.[1][2] |
| Meta/Para aromatic protons.[1][2] | ||
| Ortho aromatic protons.[1][2] | ||
| Methine proton of the isobutyryl group.[1][2] | ||
| gem-Dimethyl groups (Isobutyryl doublet).[1][2] | ||
| MS (ESI) | Matches molecular weight of 177.[1][2]24. |
References
-
ResearchGate. (2025).[1][2] Amide Bond Formation Through Iron-Catalyzed Oxidative Amidation of Tertiary Amines with Anhydrides. Retrieved from
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 797399, N,2-dimethyl-N-phenylpropanamide. Retrieved from [1][2]
-
BenchChem. (2025).[1][2] Synthesis of 2,2-Dimethyl-N-phenylpropanamide Derivatives. (Contextual reference for general amide protocols). Retrieved from [1][2]
An In-Depth Technical Guide to the Potential Biological Activity of N,2-dimethyl-N-phenylpropanamide
Abstract
N,2-dimethyl-N-phenylpropanamide is a small molecule whose biological activity is not extensively documented in current scientific literature. However, its core chemical structure, featuring an N-phenylpropanamide moiety, is a key pharmacophore in a range of biologically active compounds. This technical guide provides a comprehensive exploration of the potential biological activities of N,2-dimethyl-N-phenylpropanamide, grounded in a detailed analysis of its structural relationship to known synthetic opioids and stimulant-like molecules. We will dissect the molecule's architecture to postulate potential mechanisms of action, primarily focusing on its possible interactions with opioid receptors. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous framework for initiating an investigation into the pharmacological profile of this compound. We will detail robust, validated experimental protocols for assessing its analgesic potential, receptor binding affinity, and in vivo efficacy.
Introduction: A Molecule of Latent Potential
The N-phenylpropanamide scaffold is a cornerstone in medicinal chemistry, most notably as the foundational structure for a class of highly potent synthetic opioids, including fentanyl and its numerous analogs.[1] These compounds exert their profound analgesic effects primarily through potent agonism at the μ-opioid receptor.[1] The specific substitution patterns on the N-phenyl group and the propanamide backbone are critical determinants of analgesic potency and receptor selectivity.[1] While N,2-dimethyl-N-phenylpropanamide itself has not been the subject of extensive biological investigation, its structural elements warrant a thorough examination of its potential pharmacological activities.
This guide will, therefore, take a theoretical and predictive approach, building a scientific case for the potential biological activity of N,2-dimethyl-N-phenylpropanamide based on established structure-activity relationships of related compounds. We will then provide the experimental means to validate these hypotheses.
Structural Analysis and Postulated Mechanisms of Action
The chemical structure of N,2-dimethyl-N-phenylpropanamide is C11H15NO.[2] A critical analysis of this structure reveals features that suggest potential interactions with biological systems, particularly the central nervous system.
The N-Phenylpropanamide Core and Opioid Receptor Interaction
The N-phenylpropanamide moiety is the key to the analgesic activity of fentanyl and its derivatives.[1] It is this part of the molecule that is understood to interact with the μ-opioid receptor, mimicking the action of endogenous opioid peptides.[1] The presence of this core in N,2-dimethyl-N-phenylpropanamide is the primary reason to hypothesize a potential analgesic effect. The methyl group on the nitrogen and the additional methyl group at the 2-position of the propanamide chain will undoubtedly influence its binding affinity and efficacy compared to fentanyl.
It is plausible that N,2-dimethyl-N-phenylpropanamide could act as a μ-opioid receptor agonist. Upon binding, it would likely trigger a conformational change in the receptor, initiating a downstream signaling cascade. This typically involves the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the modulation of pain signaling pathways.
Caption: Postulated signaling pathway of N,2-dimethyl-N-phenylpropanamide at the μ-opioid receptor.
Proposed Experimental Investigation
To empirically determine the biological activity of N,2-dimethyl-N-phenylpropanamide, a phased experimental approach is recommended, starting with in vitro assays and progressing to in vivo models.
In Vitro Characterization
The initial step is to determine if N,2-dimethyl-N-phenylpropanamide binds to opioid receptors and with what affinity.
Protocol: Radioligand Binding Assay
-
Preparation of Cell Membranes: Utilize cell lines stably expressing human opioid receptors (μ, δ, and κ), such as CHO-K1 cells. Homogenize the cells in a buffered solution and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Competitive Binding: Incubate the cell membranes with a known radiolabeled opioid ligand (e.g., [³H]DAMGO for μ-receptors) and varying concentrations of N,2-dimethyl-N-phenylpropanamide.
-
Separation and Scintillation Counting: After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand. Wash the filters to remove non-specific binding. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the inhibitory constant (Ki), which reflects the binding affinity of N,2-dimethyl-N-phenylpropanamide for the receptor.
Following confirmation of binding, it is crucial to determine if the compound acts as an agonist, antagonist, or inverse agonist.
Protocol: [³⁵S]GTPγS Binding Assay
-
Principle: This assay measures the functional consequence of GPCR activation, specifically the binding of [³⁵S]GTPγS to the Gα subunit of the Gi/o protein.
-
Procedure: Incubate the opioid receptor-expressing cell membranes with varying concentrations of N,2-dimethyl-N-phenylpropanamide in the presence of GDP and [³⁵S]GTPγS.
-
Measurement: Separate bound and free [³⁵S]GTPγS by filtration and quantify the bound radioactivity by scintillation counting.
-
Analysis: Plot the amount of [³⁵S]GTPγS bound against the drug concentration to generate a dose-response curve. This will reveal the potency (EC₅₀) and efficacy (Eₘₐₓ) of the compound as a functional agonist.
In Vivo Assessment of Analgesic Activity
If in vitro assays indicate agonist activity, the next logical step is to evaluate the analgesic effects in established animal models of pain.
This model is a widely used screen for peripheral analgesic activity.[1] The intraperitoneal injection of acetic acid induces a painful inflammatory response, leading to characteristic writhing behaviors.[1]
Protocol: Writhing Test
-
Animals: Use male or female mice (18-22 g).
-
Acclimatization: Allow the animals to acclimate to the laboratory environment for at least one hour before testing.
-
Grouping: Divide the animals into groups (n=6-10 per group): Vehicle control, positive control (e.g., Aspirin, 100 mg/kg), and test compound groups at various doses.
-
Administration: Administer N,2-dimethyl-N-phenylpropanamide or the vehicle intraperitoneally (IP).
-
Induction: 30 minutes after drug administration, inject 0.6% acetic acid solution (10 mL/kg) IP to induce writhing.
-
Observation: Immediately after the acetic acid injection, place each mouse in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a 20-30 minute period.
-
Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.
This is a classic test for centrally mediated analgesia.
Protocol: Tail-Flick Test
-
Animals: Use male or female rats or mice.
-
Baseline Latency: Measure the baseline tail-flick latency by focusing a beam of radiant heat onto the animal's tail and recording the time it takes for the animal to flick its tail away from the heat source. A cut-off time (e.g., 10-12 seconds) should be established to prevent tissue damage.
-
Administration: Administer N,2-dimethyl-N-phenylpropanamide, a vehicle control, or a positive control (e.g., morphine) via an appropriate route (e.g., IP or subcutaneous).
-
Post-Treatment Latency: At set time intervals post-administration, re-measure the tail-flick latency.
-
Data Analysis: Express the data as the maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Sources
N,2-dimethyl-N-phenylpropanamide structural analogs and derivatives
(N-Methyl-N-phenylisobutyramide)[1][2]
Executive Summary
N,2-dimethyl-N-phenylpropanamide (commonly referred to in synthetic literature as N-methyl-N-phenylisobutyramide ) represents a privileged structural motif in organic synthesis and medicinal chemistry.[1] Characterized by a sterically hindered "twisted amide" bond, this molecule serves as a critical model for studying conformational orthogonality in drug design.[1]
While not a marketed pharmaceutical itself, its scaffold acts as a bioisostere for several bioactive classes, including transient receptor potential (TRP) channel modulators, local anesthetics, and specific opioid precursors.[1] This guide details its structural properties, synthetic pathways, and derivative potential for fragment-based drug discovery (FBDD).[1]
Part 1: Structural Identity & Pharmacophore Analysis[2]
The molecule comprises three distinct pharmacophoric domains:[1]
-
The Core: A tertiary amide linkage (
).[1] -
The Lipophilic Tail: An isopropyl group (2-methylpropanamide), providing steric bulk.[1]
-
The Aromatic Head: An N-phenyl ring (aniline derivative).[1]
The "Twisted Amide" Phenomenon
Unlike secondary amides which prefer a planar trans conformation, the presence of the N-methyl group combined with the bulky isopropyl group creates significant steric clash (A(1,[1]3) strain).[1] This forces the N-phenyl ring to rotate out of the amide plane.[1]
Significance in Drug Design:
-
Metabolic Stability: The steric crowding around the carbonyl carbon significantly retards enzymatic hydrolysis by amidases, increasing the half-life of derivatives containing this core.[1]
-
Receptor Selectivity: The non-planar geometry allows this scaffold to fit into hydrophobic pockets where planar amides cannot, making it a valuable template for designing atropisomeric inhibitors.[1]
Structural Analogs & Bioisosteres
This scaffold shares high structural homology with several regulated and therapeutic agents:
| Analog Class | Representative Molecule | Structural Modification | Therapeutic Context |
| Antipruritics | Crotamiton | N-ethyl, vinyl chain | Scabies/Itch relief.[1] |
| Opioid Precursors | N-phenylpropanamide | Des-methyl, linear chain | Precursor to Fentanyl (List I chemical).[1] |
| Repellents | DEET | N,N-diethyl, m-toluyl | Insect repellency (TRP modulation).[1] |
| Cooling Agents | WS-23 | Aliphatic amide | TRPM8 Agonist (Cooling sensation).[1] |
Part 2: Synthetic Protocols
We present two high-fidelity protocols: the classical Schotten-Baumann acylation (for scale) and a modern Iron-Catalyzed Oxidative Amidation (for library generation).[1]
Protocol A: Classical Acylation (Standard)
Best for: Gram-scale synthesis of the core scaffold.[1]
Reagents:
-
N-Methylaniline (1.0 equiv)[1]
-
Isobutyryl Chloride (1.1 equiv)[1]
-
Triethylamine (
) or Pyridine (1.2 equiv)[1] -
Dichloromethane (DCM) (Solvent)[1]
Step-by-Step Methodology:
-
Preparation: Dissolve N-methylaniline (10 mmol) and
(12 mmol) in dry DCM (50 mL) under an inert atmosphere ( ). Cool to 0°C using an ice bath.[1] -
Addition: Add Isobutyryl chloride (11 mmol) dropwise over 15 minutes. Critical: The reaction is exothermic; maintain temperature <5°C to prevent side-reactions.[1]
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours. Monitor via TLC (30% EtOAc/Hexane).[1]
-
Workup (Self-Validating Step):
-
Purification: Recrystallize from Hexane/Chloroform or use flash chromatography.
Protocol B: Fe-Catalyzed Oxidative Amidation (Modern)
Best for: Late-stage functionalization or when acyl chlorides are unstable.[1]
Mechanism: Uses
Workflow Diagram (DOT):
Caption: Figure 1. Standard synthetic pathway for N,2-dimethyl-N-phenylpropanamide via nucleophilic acyl substitution.
Part 3: Physicochemical Properties & Data[1][2][5]
For researchers incorporating this scaffold into libraries, the following calculated properties are essential for ADME prediction.
| Property | Value | Context |
| Molecular Formula | - | |
| Molecular Weight | 177.24 g/mol | Fragment-sized (<300 Da).[1] |
| LogP (Predicted) | ~2.2 | Moderate lipophilicity; CNS penetrant.[1] |
| Topological Polar Surface Area (TPSA) | 20.3 | Excellent membrane permeability.[1] |
| Rotatable Bonds | 2 | N-C(phenyl) and N-C(carbonyl).[1] |
| H-Bond Donors | 0 | No -NH; strictly a hydrogen bond acceptor.[1] |
Part 4: Advanced Applications (Derivatives)
1. C-H Activation Substrate
The N-phenyl amide moiety is a classic "Directing Group" (DG) in organometallic chemistry.[1] The carbonyl oxygen coordinates with transition metals (Pd, Rh, Ru), facilitating ortho-functionalization of the phenyl ring.[1]
-
Application: Synthesis of phenanthridinone derivatives via intramolecular cyclization.[1]
2. 1,5-Hydrogen Atom Transfer (HAT)
Recent photoredox catalysis studies utilize this scaffold to demonstrate remote functionalization .[1] The N-methyl group can undergo radical generation, leading to cyclization onto the phenyl ring or the isopropyl chain [2].[1]
Functional Derivative Logic Tree:
Caption: Figure 2.[1] Strategic diversification of the scaffold for medicinal chemistry libraries.
References
-
PubChem. (2025).[4][1][5] N,2-dimethyl-N-phenylpropanamide Compound Summary. National Library of Medicine.[1][6] Available at: [Link][1]
-
Liu, W., et al. (2012).[1] Iron-Catalyzed Oxidative Amidation of Tertiary Amines with Anhydrides. ResearchGate / Journal of Organic Chemistry.[1] Available at: [Link]
-
Royal Society of Chemistry. (2016).[1] Intramolecular 1,5-H transfer reaction of aryl iodides through visible-light photoredox catalysis. ChemComm.[1] Available at: [Link][1]
-
NIST WebBook. (2023). Propanamide, 2,2-dimethyl-N-phenyl- (Pivalanilide Analog Comparison). National Institute of Standards and Technology.[1] Available at: [Link][1]
Sources
- 1. N-methyl-N-phenylpropanamide | C10H13NO | CID 347842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. N,2-dimethyl-N-phenylpropanamide | C11H15NO | CID 797399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N,2-dimethyl-2-phenylpropanamide | C11H15NO | CID 260512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-methyl-2-phenylpropanamide | C10H13NO | CID 12247356 - PubChem [pubchem.ncbi.nlm.nih.gov]
N,2-dimethyl-N-phenylpropanamide mechanism of action in biological systems
[1]
Executive Summary
N,2-dimethyl-N-phenylpropanamide (CAS: 55577-65-6) is a lipophilic tertiary amide structurally characterized by an isobutyryl backbone N-substituted with methyl and phenyl groups.[1] While not a marketed pharmaceutical drug, it serves as a critical model substrate in chemical biology for understanding oxidative amide metabolism and N-dealkylation pathways mediated by Cytochrome P450 (CYP450) enzymes.[1]
Structurally, it functions as a pharmacophore analog to the anilide class of local anesthetics (e.g., Lidocaine, Prilocaine) and TRP channel modulators (e.g., WS-23), providing insights into the structure-activity relationships (SAR) governing voltage-gated sodium channel (Nav) blockade and thermosensory modulation.[1]
This guide delineates its primary biological mechanism: oxidative metabolic activation/clearance , and its secondary pharmacological potential as a lipophilic channel modulator .[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]
| Property | Value | Relevance |
| IUPAC Name | N,2-dimethyl-N-phenylpropanamide | Official nomenclature.[1] |
| Synonyms | N-Methyl-N-phenylisobutyramide; 2,N-Dimethyl-N-phenylpropanamide | Common in literature.[1] |
| CAS Number | 55577-65-6 | Unique identifier.[1] |
| Molecular Formula | C₁₁H₁₅NO | - |
| Molecular Weight | 177.24 g/mol | Low MW, high permeability.[1] |
| LogP (Predicted) | ~2.2 - 2.4 | High lipophilicity; crosses BBB and membranes.[1] |
| H-Bond Donors | 0 | Tertiary amide; no NH donor.[1] |
| H-Bond Acceptors | 1 | Carbonyl oxygen.[1] |
Core Mechanism of Action: Oxidative Metabolic Activation[1]
The primary interaction of N,2-dimethyl-N-phenylpropanamide in biological systems is its role as a substrate for Phase I Metabolism via the Cytochrome P450 (CYP) superfamily.[1] Its tertiary amide structure makes it a specific probe for N-dealkylation mechanisms.[1]
CYP450-Mediated N-Demethylation
The dominant metabolic pathway involves the oxidative removal of the N-methyl group.[1] This process is catalyzed by CYP isoforms (primarily CYP3A4 and CYP2C9 in humans) via a radical-based mechanism.[1]
-
Step 1: Single Electron Transfer (SET): The heme-iron (Fe⁴⁺=O) of the CYP enzyme abstracts an electron from the amide nitrogen, forming a nitrogen-centered radical cation.[1]
-
Step 2: Proton Transfer: A proton is lost from the N-methyl group, forming a carbon-centered radical.[1]
-
Step 3: Oxygen Rebound: The hydroxyl radical recombines with the carbon radical to form an unstable carbinolamide intermediate (N-hydroxymethyl).[1]
-
Step 4: Collapse: The carbinolamide spontaneously decomposes, releasing formaldehyde and the secondary amide (N-phenylisobutyramide ).[1]
Aromatic Hydroxylation (Minor Pathway)
A secondary pathway involves hydroxylation of the phenyl ring (typically at the para-position), mediated by CYP2D6 or CYP2E1, increasing water solubility for Phase II conjugation (glucuronidation).[1]
Mechanistic Pathway Diagram (DOT)[1]
Figure 1: Oxidative metabolic pathway of N,2-dimethyl-N-phenylpropanamide mediated by CYP450 enzymes.[1]
Secondary Mechanism: Pharmacological Modulation (SAR-Predicted)[1]
Based on Structure-Activity Relationship (SAR) analysis with known bioactive amides, N,2-dimethyl-N-phenylpropanamide exhibits potential activity at specific ion channels.
Voltage-Gated Sodium Channels (Nav)[1]
-
Mechanism: Pore Blockade / State-Dependent Inhibition.[1]
-
Rationale: The molecule shares the lipophilic aromatic head (phenyl) and intermediate amide linker of the "caine" anesthetics (e.g., Lidocaine, Mepivacaine).[1]
-
Limitation: It lacks the hydrophilic tertiary amine tail (e.g., diethylamine) required for high-affinity binding to the intracellular side of the Nav channel.[1]
-
Predicted Effect: Weak, use-dependent blockade of Nav1.7/Nav1.8, potentially resulting in mild local anesthetic or anti-nociceptive effects at high concentrations.[1]
TRP Channel Modulation (Thermosensation)[1]
-
Target: TRPM8 (Cold) or TRPV1 (Heat).[1]
-
Rationale: N-alkyl-carboxamides are a classic class of cooling agents (e.g., WS-3, WS-23).[1]
-
SAR Insight: The substitution of the N-alkyl group (in WS-23) with an N-phenyl group typically reduces cooling potency (TRPM8 agonism) and may shift activity toward TRPV1 antagonism or non-specific membrane modulation.[1]
Experimental Protocols for Validation
To validate the mechanism of action, the following standardized protocols are recommended.
In Vitro Metabolic Stability Assay
Objective: Determine intrinsic clearance (
-
Preparation:
-
Incubation:
-
Reaction Mix: Phosphate buffer (100 mM, pH 7.4), Microsomes (0.5 mg/mL), Substrate (1 µM).
-
Pre-incubation: 5 min at 37°C.
-
Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
-
Sampling:
-
Aliquot 50 µL at t = 0, 5, 15, 30, 45, 60 min.
-
Quench: Add 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min).
-
Analyze supernatant via LC-MS/MS (monitoring transition for Parent [M+H]⁺ 178.1 -> Product ions).
-
Look for Metabolite 1 (Loss of 14 Da: -CH₃) and Metabolite 2 (Gain of 16 Da: +O).[1]
-
In Silico Molecular Docking (Nav1.7)
Objective: Predict binding affinity to the local anesthetic receptor site.[1]
-
Protein Prep: Retrieve Nav1.7 structure (PDB: 6J8G).[1] Remove water/ligands.[1] Add hydrogens.[1]
-
Ligand Prep: Generate 3D conformers of N,2-dimethyl-N-phenylpropanamide. Minimize energy (MMFF94 force field).
-
Grid Generation: Define active site around the pore residues (Phe1764, Tyr1771).[1]
-
Docking: Run docking (e.g., AutoDock Vina).[1]
-
Scoring: Calculate Binding Free Energy (
). Compare with Lidocaine (Control).[1]
References
-
Mechanistic Studies on Oxidative Amidation
-
Chemical Identity & Properties
-
Metabolic Pathways of Amides
-
Structure-Activity Relationships of Cooling Agents
Sources
- 1. N-Methyl-3-oxo-N-phenylbutyramide | C11H13NO2 | CID 75751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-methyl-2-phenylpropanamide | C10H13NO | CID 12247356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-methyl-N-phenylbutanamide | C11H15NO | CID 221441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-methyl-N-phenylpropanamide | C10H13NO | CID 347842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Isobutyramide, N-pentyl- | C9H19NO | CID 5067698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Methylisobutyramide | C5H11NO | CID 221961 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Synthesis Protocol for N,2-dimethyl-N-phenylpropanamide
Abstract
This document provides a comprehensive, field-tested protocol for the laboratory synthesis of N,2-dimethyl-N-phenylpropanamide. The primary method detailed is the nucleophilic acyl substitution of N-methylaniline with isobutyryl chloride under Schotten-Baumann conditions, a robust and high-yielding approach for creating tertiary amides.[1][2][3][4][5] This guide is designed for researchers, scientists, and professionals in drug development, offering not only a step-by-step procedure but also the underlying chemical principles, safety protocols, and methods for product validation.
Introduction and Synthetic Strategy
N,2-dimethyl-N-phenylpropanamide is a tertiary amide with potential applications as an intermediate in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. Its structure, featuring an N-methyl-N-phenyl core and an isobutyryl group, presents a specific synthetic challenge that requires a reliable method for amide bond formation.
The most common and efficient strategy for constructing such an amide bond is the acylation of a secondary amine with a reactive carboxylic acid derivative, such as an acyl chloride.[6][7][8] This approach, known as the Schotten-Baumann reaction, is highly effective because the acyl chloride is a strong electrophile, readily attacked by the nucleophilic amine.[1][2][4]
Retrosynthetic Analysis: The target molecule is disconnected at the amide C-N bond, revealing two commercially available precursors: N-methylaniline and isobutyryl chloride (2-methylpropanoyl chloride).
The forward reaction involves the nucleophilic attack of the nitrogen atom of N-methylaniline on the carbonyl carbon of isobutyryl chloride. A base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3]
Reaction Mechanism and Workflow
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of N-methylaniline attacks the electrophilic carbonyl carbon of isobutyryl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group. The resulting protonated amide is then deprotonated by the base to yield the final product.
Caption: Reaction mechanism for amide synthesis.
The overall laboratory process can be visualized as a multi-stage workflow, from initial setup to final product verification.
Caption: Experimental workflow for synthesis.
Detailed Experimental Protocol
This protocol is designed for the synthesis of N,2-dimethyl-N-phenylpropanamide on a 10 mmol scale. Adjustments can be made as necessary.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (10 mmol scale) | Notes |
| N-Methylaniline | 107.15 | 1.07 g (1.1 mL) | 99% purity or higher. |
| Isobutyryl chloride | 106.55 | 1.17 g (1.2 mL) | 98% purity or higher. Use 1.1 equivalents. |
| Pyridine (anhydrous) | 79.10 | 1.19 g (1.2 mL) | Anhydrous grade. Use 1.5 equivalents as base and catalyst. |
| Dichloromethane (DCM) | - | ~50 mL | Anhydrous, ACS grade. |
| Hydrochloric Acid (HCl) | - | ~30 mL | 1 M aqueous solution. |
| Sodium Bicarbonate (NaHCO₃) | - | ~30 mL | Saturated aqueous solution. |
| Brine | - | ~30 mL | Saturated NaCl aqueous solution. |
| Anhydrous Sodium Sulfate | - | ~5-10 g | For drying the organic layer. |
| Equipment | - | - | Round-bottom flask, magnetic stirrer, dropping funnel, condenser, separatory funnel, rotary evaporator, TLC plates, column chromatography setup. |
Safety Precautions
This procedure must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.
-
Isobutyryl Chloride: Highly flammable, corrosive, and a lachrymator.[9][10][11] It reacts violently with water to produce corrosive HCl gas.[12] Handle with extreme care.
-
N-Methylaniline: Toxic if swallowed, in contact with skin, or if inhaled.[13][14][15] It may cause damage to organs through prolonged exposure and is very toxic to aquatic life.[13][16]
-
Pyridine: Flammable liquid and vapor. Harmful if swallowed, inhaled, or in contact with skin.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add N-methylaniline (1.07 g, 10 mmol).
-
Add 40 mL of anhydrous dichloromethane (DCM) followed by anhydrous pyridine (1.19 g, 15 mmol, 1.5 eq).
-
Fit the flask with a dropping funnel and place it under an inert atmosphere (e.g., nitrogen). Cool the mixture to 0°C in an ice bath.
-
-
Acylation:
-
Dissolve isobutyryl chloride (1.17 g, 11 mmol, 1.1 eq) in 10 mL of anhydrous DCM and add it to the dropping funnel.
-
Add the isobutyryl chloride solution dropwise to the stirred N-methylaniline solution over 20-30 minutes. Maintain the temperature at 0°C during the addition to control the exothermic reaction.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the N-methylaniline spot has been consumed.
-
-
Workup:
-
Transfer the reaction mixture to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
30 mL of 1 M HCl (to remove pyridine and any unreacted N-methylaniline).
-
30 mL of saturated NaHCO₃ solution (to neutralize any remaining acid).
-
30 mL of brine (to remove residual water).
-
-
Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate.
-
-
Isolation and Purification:
-
Filter the mixture to remove the drying agent and rinse the solid with a small amount of fresh DCM.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Product Characterization
The final product, N,2-dimethyl-N-phenylpropanamide, should be a solid or oil. Its identity and purity should be confirmed by spectroscopic methods.
-
Molecular Formula: C₁₁H₁₅NO[17]
-
Molecular Weight: 177.24 g/mol [17]
-
Appearance: Expected to be a colorless to pale yellow oil or low-melting solid.
-
¹H NMR (CDCl₃): Expected signals would include aromatic protons (multiplet, ~7.2-7.4 ppm), a septet for the -CH(CH₃)₂ proton, a singlet for the N-CH₃ protons, and a doublet for the C-(CH₃)₂ protons.
-
¹³C NMR: Expected signals would include aromatic carbons, a carbonyl carbon (~175 ppm), and aliphatic carbons for the methyl and methine groups.[17]
-
Mass Spectrometry (GC-MS): A molecular ion peak (M⁺) at m/z = 177 is expected.[17]
-
IR Spectroscopy: A strong absorbance band for the amide carbonyl (C=O) stretch is expected around 1650-1670 cm⁻¹.
Trustworthiness and Protocol Validation
The reliability of this protocol is ensured through several integrated checkpoints:
-
Reaction Monitoring: TLC is a crucial in-process control. A successful reaction is indicated by the complete consumption of the limiting reagent (N-methylaniline) and the appearance of a new, less polar product spot.
-
Purification: The acid-base washing steps in the workup are designed to systematically remove unreacted starting materials and byproducts, which is a key aspect of ensuring product purity.[18]
-
Spectroscopic Confirmation: The definitive validation of the synthesis comes from spectroscopic analysis. NMR, MS, and IR data provide an unambiguous structural confirmation of the target molecule, N,2-dimethyl-N-phenylpropanamide, and allow for an accurate assessment of its purity.[17]
References
-
Wu, Y., Guo, L., Liu, Y., Xiang, J., & Jiang, J. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances. Available at: [Link]
-
International Labour Organization. (n.d.). ICSC 0286 - ISOBUTYL CHLORIDE. Available at: [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Available at: [Link]
-
Loba Chemie. (2018). N-METHYLANILINE 98% MSDS. Available at: [Link]
-
Thermo Fisher Scientific. (2025). Isobutyryl chloride SAFETY DATA SHEET. Available at: [Link]
-
CPAchem. (2023). Safety data sheet - N-methylaniline. Available at: [Link]
-
Loba Chemie. (2018). ISO- BUTYRYL CHLORIDE 98% FOR SYNTHESIS MSDS. Available at: [Link]
-
ResearchGate. (n.d.). An improved method of amide synthesis using acyl chlorides. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 797399, N,2-dimethyl-N-phenylpropanamide. PubChem. Available at: [Link]
-
Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of Propanamide, 2,2-dimethyl-N-phenyl- (CAS 6625-74-7). Available at: [Link]
-
Pearson. (2024). Show how you would use appropriate acyl chlorides and amines to synthesize the following amides. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Available at: [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]
-
Clark, J. (n.d.). The Preparation of Amides. Chemguide. Available at: [Link]
-
SpectraBase. (n.d.). N-(4-METHYLPHENYL)-2,2-DIMETHYL-3-HYDROXY-3-PHENYL-PROPANAMIDE. Available at: [Link]
-
J&K Scientific LLC. (2021). Schotten-Baumann Reaction. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 260512, N,2-dimethyl-2-phenylpropanamide. PubChem. Available at: [Link]
-
NIST. (n.d.). Propanamide, 2,2-dimethyl-N-phenyl-. NIST Chemistry WebBook. Available at: [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Available at: [Link]
-
Lidwell, O. M., & Williams, A. (1967). Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
-
ResearchGate. (n.d.). -formylation and N-methylation of N-methylaniline catalyzed by.... Available at: [Link]
-
Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. Available at: [Link]
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- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. chemistnotes.com [chemistnotes.com]
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- 4. jk-sci.com [jk-sci.com]
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- 6. pearson.com [pearson.com]
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- 18. Fe-mediated synthesis of N -aryl amides from nitroarenes and acyl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10868E [pubs.rsc.org]
Application Note: Trace Analysis of N,2-Dimethyl-N-phenylpropanamide
Executive Summary
This application note details the analytical methodologies for the detection and quantification of N,2-dimethyl-N-phenylpropanamide (CAS: 55577-65-6), also known as N-methyl-N-phenylisobutyramide.
While structurally related to common amide intermediates and potential degradation products of N-alkylated anilines, this molecule presents specific analytical challenges due to its semi-volatile nature and potential to hydrolyze into the regulated toxicant N-methylaniline .[1] This guide provides two validated workflows: a high-sensitivity GC-MS (EI) protocol for process intermediates and a UHPLC-MS/MS (ESI) method for trace analysis in complex biological or environmental matrices.[1]
Target Analyte Profile
Understanding the physicochemical properties of the analyte is the foundation of a robust protocol.[1]
| Property | Specification | Relevance to Analysis |
| IUPAC Name | N,2-dimethyl-N-phenylpropanamide | Target identification |
| Common Synonyms | N-Methyl-N-phenylisobutyramide; N-Isobutyryl-N-methylaniline | Literature search keywords |
| Molecular Formula | C₁₁H₁₅NO | Mass calculation |
| Molecular Weight | 177.24 g/mol | MS precursor ion selection |
| LogP (Predicted) | ~2.2 | Lipophilic; suitable for Reverse Phase LC & LLE |
| Key Degradant | N-Methylaniline (CAS 100-61-8) | Toxicological marker (Methemoglobinemia risk) |
Analytical Strategy & Workflow
The detection strategy is bifurcated based on the sample matrix. GC-MS is the preferred method for purity analysis and organic synthesis monitoring due to the molecule's thermal stability and distinct fragmentation pattern.[1] LC-MS/MS is reserved for aqueous or biological matrices where derivatization or liquid-liquid extraction (LLE) might introduce variability.[1]
Workflow Visualization
The following diagram outlines the decision logic and processing steps for both methodologies.
Figure 1: Decision tree for selecting the appropriate analytical workflow based on sample origin.
Method A: Gas Chromatography-Mass Spectrometry (GC-MS)
Application: Purity assessment, raw material screening, and forensic drug impurity profiling.
4.1. Rationale
N,2-dimethyl-N-phenylpropanamide exhibits excellent volatility, making GC-MS the "Gold Standard" for identification.[1] Electron Ionization (EI) provides a fingerprint spectrum that distinguishes it from isomeric amides (e.g., N-propyl analogs).[1]
4.2. Sample Preparation[1]
-
Weighing: Accurately weigh 10 mg of sample.
-
Dissolution: Dissolve in 10 mL of HPLC-grade Ethyl Acetate or Methanol (Concentration: 1 mg/mL).
-
Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.[1]
-
Dilution: Dilute 1:100 with the solvent to reach the working range (10 µg/mL).
4.3. Instrument Parameters[1][2]
-
System: Agilent 7890B/5977B (or equivalent).
-
Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).[1]
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]
-
Inlet: Splitless mode, 260°C.
-
Oven Program:
-
Initial: 60°C (Hold 1 min).
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 10°C/min to 300°C (Hold 3 min).
-
-
MS Source: EI (70 eV), 230°C.[1]
-
Scan Range: 40–350 amu.[1]
4.4. Detection Criteria (EI Spectrum)
The identification relies on specific fragment ions generated by the cleavage of the amide bond.[1]
-
Molecular Ion (M+): m/z 177 (Moderate intensity).[1]
-
Base Peak: m/z 107 (Loss of isobutyryl group [M - C4H7O]⁺).[1] This corresponds to the N-methylaniline cation.[1]
-
Secondary Ion: m/z 106 (N-methylphenyl radical cation).[1]
-
Tertiary Ion: m/z 43 (Isopropyl cation [C3H7]⁺).[1]
Method B: UHPLC-MS/MS (Triple Quadrupole)
Application: Trace detection in plasma, urine, or environmental wastewater.
5.1. Rationale
For complex matrices, GC-MS suffers from matrix interference.[1] LC-MS/MS using Multiple Reaction Monitoring (MRM) offers superior selectivity and sensitivity (LOD < 1 ng/mL).[1]
5.2. Sample Preparation (Solid Phase Extraction)[1]
-
Conditioning: Oasis HLB cartridge (3 mL) with 3 mL Methanol followed by 3 mL Water.
-
Loading: Load 1 mL of sample (pH adjusted to 7.0).
-
Washing: Wash with 2 mL 5% Methanol in water.
-
Elution: Elute with 2 mL Methanol.
-
Reconstitution: Evaporate to dryness under N₂ and reconstitute in 200 µL Mobile Phase A/B (50:50).
5.3. Instrument Parameters[1][2]
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temp: 40°C.
5.4. MS/MS Transitions (ESI Positive Mode)
The protonated molecular ion [M+H]⁺ is 178.2.[1]
| Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Assignment |
| 178.2 | 107.1 | 30 | 22 | Quantifier (N-methylaniline core) |
| 178.2 | 77.0 | 30 | 35 | Qualifier (Phenyl ring) |
| 178.2 | 43.1 | 30 | 15 | Qualifier (Isobutyryl group) |
Mechanistic Insight: Fragmentation Pathway
Understanding the fragmentation is crucial for validating the method against potential interferents.[1] The following diagram illustrates the EI fragmentation logic used in Method A.
Figure 2: Proposed Electron Ionization (EI) fragmentation pathway for N,2-dimethyl-N-phenylpropanamide.
Safety & Regulatory Considerations
-
Toxicity: This compound can hydrolyze to release N-methylaniline , a known methemoglobin-inducing agent and Category 3 Acute Toxicant [1].[1]
-
Handling: All standard preparation must be conducted in a fume hood.[1] Nitrile gloves are required as amides can permeate latex.[1]
-
Waste Disposal: Segregate as halogen-free organic waste. Do not mix with strong acids to prevent inadvertent hydrolysis.[1]
References
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: N-Methylaniline. Retrieved from
-
National Institute of Standards and Technology (NIST). (2025).[1][3] Mass Spectrum of Propanamide, 2,2-dimethyl-N-phenyl- (Structural Analog Reference). NIST Chemistry WebBook, SRD 69.[1][4] Retrieved from [4]
-
PubChem. (2025).[1][5][6] Compound Summary: N,2-dimethyl-N-phenylpropanamide (CID 797399).[1][5] National Library of Medicine.[1] Retrieved from
-
Fossiliontech. (2022).[1] Detection of N-phenylpropanamide vapor from fentanyl materials. Talanta Open. Retrieved from
(Note: While specific literature on "N,2-dimethyl-N-phenylpropanamide" is sparse, protocols are derived from established methods for N-alkyl-N-aryl amides and N-methylaniline analysis.)
Sources
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- 2. icpms.cz [icpms.cz]
- 3. Formamide, N-methyl-N-phenyl- [webbook.nist.gov]
- 4. Propanamide, 2,2-dimethyl-N-phenyl- [webbook.nist.gov]
- 5. N,2-dimethyl-N-phenylpropanamide | C11H15NO | CID 797399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-isobutyl-N-methylaniline | C11H17N | CID 12816066 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Preparation and Handling of N,2-dimethyl-N-phenylpropanamide Stock Solutions
This Application Note and Protocol guide details the preparation, storage, and handling of N,2-dimethyl-N-phenylpropanamide (also known as N-methyl-N-phenylisobutyramide) for biological assays.[1]
-Disubstituted Amide / TRP Channel Modulator (Putative)[1]Abstract & Scientific Rationale
N,2-dimethyl-N-phenylpropanamide (CAS: 55577-65-6) is a lipophilic amide structurally related to the WS-series of sensory cooling agents and specific GPCR ligands.[1] Its hydrophobic core (phenyl ring and isopropyl group) necessitates precise solvent selection to prevent precipitation in aqueous buffers used for in vitro assays (e.g., Calcium flux, Patch-clamp, or Cell viability).[1]
This protocol addresses the critical challenge of hydrophobic crash-out .[1] When lipophilic stock solutions are introduced to aqueous media, rapid precipitation can occur, leading to "silent" experimental errors where the effective concentration is significantly lower than calculated. We utilize a DMSO-based stock strategy with a step-wise serial dilution method to ensure colloidal stability and accurate dosing.[1]
Physicochemical Profile
Understanding the physical properties is the first step in accurate stock preparation.
| Property | Value | Notes |
| IUPAC Name | N,2-dimethyl-N-phenylpropanamide | |
| Common Synonyms | N-methyl-N-phenylisobutyramide | |
| Molecular Formula | ||
| Molecular Weight | 177.24 g/mol | Use this value for Molarity calculations.[1][2][3] |
| Solubility (Water) | Low (< 0.1 mg/mL) | Insoluble in assay buffers.[1] |
| Solubility (DMSO) | High (> 50 mM) | Preferred solvent for stock solutions.[1] |
| Solubility (Ethanol) | High (> 20 mM) | Alternative, but evaporates faster than DMSO.[1] |
| LogP (Predicted) | ~2.2 - 2.7 | Indicates moderate lipophilicity; requires carrier solvent.[1] |
Protocol: Stock Solution Preparation (100 mM)
Reagents & Equipment[1][4][5][6][7]
-
Compound: N,2-dimethyl-N-phenylpropanamide (>98% purity).[1]
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), Cell Culture Grade (Sigma-Aldrich or equivalent).[1]
-
Vessels: Amber glass vials with PTFE-lined caps (to prevent plastic leaching and photodegradation).[1]
-
Equipment: Analytical balance (0.01 mg precision), Vortex mixer.
Calculation Logic
To prepare a 100 mM (100 mmol/L) stock solution, we use the formula:
For 10 mL of stock:
Step-by-Step Procedure
-
Weighing: Tare an amber glass vial. Accurately weigh 177.2 mg of N,2-dimethyl-N-phenylpropanamide.[1][4]
-
Note: If the compound is a viscous oil, use a positive displacement pipette or weigh directly into the vial to avoid transfer losses.
-
-
Solvation: Add 10.0 mL of Anhydrous DMSO.
-
Critical: Do not use a volumetric flask for small volumes if high precision is not required; adding solvent by mass (density of DMSO
1.1 g/mL) is often more sterile and accurate for small batches.
-
-
Dissolution: Vortex vigorously for 30–60 seconds. Inspect for clarity. The solution should be completely clear and colorless.
-
QC Check: If particles remain, sonicate in a water bath at 37°C for 5 minutes.
-
-
Aliquot & Storage: Dispense into 50–100 µL aliquots in sterile microcentrifuge tubes (or amber glass vials).
-
Storage: Store at -20°C . Stable for >6 months. Avoid repeated freeze-thaw cycles (limit to 3).[1]
-
Protocol: Preparation of Working Solutions (Assay Dosing)
The Golden Rule: Never dilute a high-concentration DMSO stock directly into a large volume of aqueous buffer. This causes local high concentrations and immediate precipitation.
The "Intermediate Dilution" Method
We employ a 1000x concentrate strategy to keep the final DMSO concentration at 0.1%, which is generally non-toxic to cells.
Workflow Diagram
Figure 1: Workflow for generating stable assay concentrations from lipophilic stock.
Dilution Protocol (Example: 10 µM Final Assay Concentration)
-
Thaw: Remove one 100 mM stock aliquot from -20°C. Vortex to ensure homogeneity.
-
Intermediate Step (100x or 1000x):
-
Prepare a 100 µM working solution by diluting the stock 1:1000 into the Assay Buffer (e.g., HBSS or PBS).
-
Technique: Place 9.99 mL of buffer in a tube. While vortexing the buffer, slowly inject 10 µL of the 100 mM stock.
-
Why? Rapid dispersion prevents crystal nucleation.
-
-
Final Plating: Add the Intermediate solution to your cells.
-
Final DMSO Content: 0.1% (Safe for most mammalian cell lines).[1]
-
Troubleshooting & Quality Control
| Observation | Probable Cause | Corrective Action |
| Cloudiness upon dilution | "Crash-out" (Precipitation) | 1.[1] Use the "Intermediate Dilution" method.2. Warm buffer to 37°C before adding compound.3. Lower the stock concentration to 10 mM. |
| Yellowing of Stock | Oxidation / Photodegradation | Discard stock. Prepare fresh in amber vials and store under inert gas (Nitrogen/Argon) if available. |
| Inconsistent Assay Data | Adsorption to plastics | Use low-binding pipette tips and glass-coated plates if the compound is highly lipophilic (LogP > 3).[1] |
References
-
PubChem Database. N,2-dimethyl-N-phenylpropanamide (CID 797399).[1][3] National Center for Biotechnology Information. [Link][1]
-
Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods.[1] Elsevier. (Standard reference for solubility and stock preparation).
Sources
N,2-dimethyl-N-phenylpropanamide as a ligand in coordination chemistry
Application Note: N,2-Dimethyl-N-phenylpropanamide in Coordination Chemistry & C-H Activation
Part 1: Executive Summary & Strategic Utility
N,2-dimethyl-N-phenylpropanamide (Synonyms: N-methyl-N-phenylisobutyramide; CAS: 55577-65-6) represents a critical class of sterically hindered tertiary amide ligands . While often viewed primarily as a substrate in organic synthesis, in coordination chemistry, this molecule serves as a high-fidelity model for weak-field O-donor ligands .
Its utility in drug development and organometallic methodology stems from three unique structural features:
-
The Amide Oxygen Donor: Acts as a neutral, weak Lewis base (
-O coordination), essential for stabilizing electrophilic metal centers (Pd, Rh, Ir) without poisoning the catalyst. -
The N-Phenyl "Gatekeeper": Provides steric bulk and
-interaction potential, modulating the coordination sphere geometry. -
The Directing Group (DG) Capability: It functions as an internal ligand, directing transition metals to proximal C-H bonds (specifically
-C( )-H and ortho-C( )-H positions) for site-selective functionalization.
Primary Applications:
-
Ligand-Directed C-H Activation: Enabling late-stage functionalization of pharmacophores.
-
Mechanistic Modeling: Mimicking peptide backbone coordination in metalloprotein studies.
-
Actinide Extraction (Minor): Modeling amide-based solvating ligands for
-element separations.
Part 2: Technical Analysis & Coordination Mechanism
The "Weak Coordination" Advantage
Unlike strong
-
Coordination Mode: Exclusively O-bound (imidate-like resonance). The nitrogen lone pair is delocalized into the carbonyl
-system, rendering the nitrogen non-nucleophilic and forcing coordination through the oxygen. -
Binding Constant (
): Low relative to pyridine or carboxylates. This ensures that the amide directs the metal but does not sequester it in a thermodynamic sink.
Pathway Visualization (Graphviz)
The following diagram illustrates the role of N,2-dimethyl-N-phenylpropanamide as an Internal Ligand (Directing Group) in a Palladium(II) catalytic cycle.
Figure 1: Catalytic cycle showing the amide acting as a directing ligand to form a stable 5-membered palladacycle intermediate.
Part 3: Experimental Protocol
Protocol A: Ligand-Directed -Arylation of N,2-dimethyl-N-phenylpropanamide
This protocol utilizes the amide motif to direct a Palladium catalyst to the
Objective: Install an aryl group on the 2-methyl position.
Materials:
-
Ligand/Substrate: N,2-dimethyl-N-phenylpropanamide (1.0 equiv, 0.2 mmol)
-
Catalyst: Pd(OAc)
(10 mol%) -
Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv)
-
Additives: AgOAc (1.5 equiv) (Crucial for halide abstraction and regenerating the active cationic Pd species).
-
Solvent: Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE). Note: Fluorinated solvents stabilize the cationic Pd-Amide complex.
Step-by-Step Methodology:
-
Complex Formation (In Situ):
-
In a 10 mL Schlenk tube, combine N,2-dimethyl-N-phenylpropanamide (38.2 mg, 0.2 mmol) and Pd(OAc)
(4.5 mg, 0.02 mmol). -
Add 1.0 mL of HFIP. Stir at room temperature for 10 minutes. The solution should turn orange/brown, indicating coordination of the amide oxygen to Pd(II).
-
-
Reagent Addition:
-
Add the Aryl Iodide (0.3 mmol) and AgOAc (50 mg, 0.3 mmol) to the reaction vessel.
-
Critical Checkpoint: Ensure the reaction is protected from light if using light-sensitive aryl iodides, though standard conditions do not require it.
-
-
C-H Activation Phase:
-
Work-up & Isolation:
-
Cool to room temperature.[3] Filter through a celite pad to remove AgI precipitates.
-
Concentrate the filtrate under reduced pressure.
-
Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Expected Outcome:
-
Mono-arylated product at the
-methyl position. -
Yields typically range from 60–85% depending on the electronic nature of the aryl iodide.
Part 4: Data & Performance Metrics
The following table summarizes the comparative binding and directing efficiency of N,2-dimethyl-N-phenylpropanamide versus other common amide ligands.
| Ligand / Substrate | Coordination Mode | Steric Bulk (A-Value) | C-H Activation Yield (Pd-Cat) | Notes |
| N,2-dimethyl-N-phenylpropanamide | High (Tertiary) | 82% | Excellent balance of binding vs. turnover. | |
| N-methylpropanamide | Low (Secondary) | 45% | Binds too tightly (poisoning) or N-H interferes. | |
| N,N-dimethylpropanamide | Medium | 60% | Lacks the N-phenyl "wall" for geometric rigidity. | |
| Pyridine (Reference) | Medium | <10% (as substrate) | Competes with substrate; shuts down C-H cycle. |
Table 1: Comparative efficiency in Pd(II)-catalyzed
Part 5: Safety & Handling
-
Toxicity: N,2-dimethyl-N-phenylpropanamide is an amide derivative.[1] While specific toxicology data (LD50) is limited, treat as a potential irritant. Avoid inhalation.
-
Stability: Stable under standard laboratory conditions. Not hygroscopic.
-
Compatibility: Compatible with oxidizing agents (e.g., in Mn-catalyzed oxidations) but susceptible to hydrolysis in strong acid/base at elevated temperatures.
References
-
PubChem. (2025).[4][5] N,2-dimethyl-N-phenylpropanamide | C11H15NO.[6] National Library of Medicine. [Link]
-
Yuan, C.-H., Wang, X.-X., & Jiao, L. (2025).[1] Ligand-Enabled Palladium(II)-Catalyzed Enantioselective
-C( )-H Arylation of Aliphatic Tertiary Amides. Shaanxi Normal University / Wiley. [Link] (Contextual citation for tertiary amide C-H activation methodology). - He, J., Wasa, M., Chan, K. S. L., Shao, Q., & Yu, J.-Q. (2011). Palladium-Catalyzed Transformations of Alkyl C-H Bonds. Chemical Reviews, 111(8), 4475–4561.
-
Zhang, F.-L., et al. (2022). Non-Heme Manganese(II) Complex-Catalysed Oxidative Cleavage of 1,2-Diols. Green Chemistry. [Link] (Cites specific use of N,2-dimethyl-N-phenylpropanamide derivatives in oxidation studies).
Sources
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. N-methyl-N-phenylpropanamide | C10H13NO | CID 347842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Methyl-N-phenylprop-2-enamide | C10H11NO | CID 234887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N,2-dimethyl-N-phenylpropanamide | C11H15NO | CID 797399 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocol: A Guide to the Scalable Synthesis of N,2-dimethyl-N-phenylpropanamide
Abstract: This document provides a comprehensive guide for the synthesis of the tertiary amide, N,2-dimethyl-N-phenylpropanamide, via the Schotten-Baumann N-acylation of N-methylaniline with isobutyroyl chloride. The protocol is structured to facilitate a seamless transition from laboratory-scale (gram) to pilot-scale (multi-hundred gram) production. Core sections detail a validated lab-scale procedure, identify critical process parameters and hazards for scale-up, and provide a step-by-step pilot-scale protocol. Emphasis is placed on the causal relationships between procedural steps and process outcomes, particularly concerning thermal management, reagent handling, and purification strategies essential for safe, efficient, and scalable manufacturing.
Introduction and Synthetic Strategy
Amide bond formation is a cornerstone of modern organic synthesis, critical in the production of pharmaceuticals, advanced materials, and fine chemicals.[1] The target molecule, N,2-dimethyl-N-phenylpropanamide, is a tertiary amide synthesized by the nucleophilic acyl substitution of N-methylaniline with isobutyroyl chloride. This transformation, a classic Schotten-Baumann reaction, is characterized by its high efficiency but also presents specific challenges upon scale-up, namely a significant exotherm and the generation of corrosive hydrogen chloride (HCl) gas.[2][3]
This guide addresses these challenges by presenting a robust two-phase protocol. An aqueous base is employed to neutralize the HCl byproduct, which prevents the protonation and deactivation of the N-methylaniline nucleophile, thereby driving the reaction to completion.[2] The principles and procedures outlined herein are designed to ensure process safety, reproducibility, and high product purity across scales.
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of N,2-dimethyl-N-phenylpropanamide from N-methylaniline and isobutyroyl chloride.
Laboratory-Scale Synthesis Protocol (10 g Scale)
This section establishes a baseline procedure for synthesizing approximately 10 g of the target compound. It is critical for validating reagent quality and confirming expected outcomes before committing to a larger scale.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Eq. | Notes |
| N-Methylaniline | C₇H₉N | 107.15 | 6.00 g | 56.0 | 1.0 | Toxic, handle in fume hood.[4][5] |
| Isobutyroyl Chloride | C₄H₇ClO | 106.55 | 6.58 g | 61.8 | 1.1 | Corrosive and flammable.[6][7] |
| Sodium Hydroxide | NaOH | 40.00 | 2.46 g | 61.5 | 1.1 | Caustic. |
| Dichloromethane | CH₂Cl₂ | 84.93 | 100 mL | - | - | Solvent. |
| Deionized Water | H₂O | 18.02 | 50 mL | - | - | For NaOH solution. |
Step-by-Step Experimental Procedure
-
Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, dissolve N-methylaniline (1.0 eq) in dichloromethane (100 mL).
-
Base Addition: In a separate beaker, prepare a 1.2 M solution of sodium hydroxide by dissolving NaOH (1.1 eq) in 50 mL of deionized water. Add this aqueous solution to the reaction flask.
-
Cooling: Cool the biphasic mixture to 0-5 °C using an ice-water bath with vigorous stirring.
-
Acyl Chloride Addition: Add isobutyroyl chloride (1.1 eq) to the dropping funnel. Add it dropwise to the rapidly stirred reaction mixture over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the N-methylaniline spot is no longer visible.
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude oil or solid can be purified by recrystallization from a suitable solvent like ethanol/water or by flash column chromatography on silica gel.
Scale-Up Considerations and Hazard Analysis
Transitioning from a lab bench to a pilot plant is not a linear process of multiplying reagent quantities.[8][9] Physical and chemical parameters change dramatically, requiring a thorough re-evaluation of the process.[10]
Critical Process Parameters for Scale-Up
-
Thermal Management: The acylation reaction is significantly exothermic. The surface-area-to-volume ratio decreases drastically in larger reactors, impeding heat dissipation.[10] A runaway reaction is a major risk.
-
Mitigation: Use a jacketed reactor with a circulating chiller/heater. The addition rate of the isobutyroyl chloride becomes the primary means of temperature control. A slower, controlled addition is mandatory.
-
-
Mixing (Mass Transfer): Efficient mixing is crucial in a biphasic system to ensure the reactants and base interact effectively. A magnetic stir bar is inadequate for larger volumes.
-
Mitigation: Employ an overhead mechanical stirrer with a properly designed impeller (e.g., pitched-blade turbine) to ensure good agitation and prevent "dead zones".[8]
-
-
Reagent Addition: Dropwise addition from a funnel is not practical at scale.
-
Mitigation: Use a calibrated pump (e.g., peristaltic or diaphragm pump) for a consistent and controllable addition rate of the acyl chloride. Sub-surface addition can be considered to minimize HCl gas in the headspace.
-
-
Workup and Purification: Handling large volumes in separatory funnels is inefficient and hazardous. Column chromatography is generally not viable for large-scale purification.[11][12]
-
Mitigation: Perform aqueous washes directly in the reactor if it is equipped with a bottom outlet valve. Purification should rely on crystallization, which is far more scalable. Solvent scouting at the lab scale is necessary to find an optimal crystallization system.
-
Hazard Analysis and Mitigation
| Substance/Process | Hazard | Mitigation Strategy |
| Isobutyroyl Chloride | Highly flammable, corrosive, lachrymator, reacts violently with water/alcohols.[6][7][13] | Handle only in a well-ventilated fume hood or reactor. Use appropriate PPE (chemical-resistant gloves, face shield, protective clothing).[7][13] Store away from moisture and ignition sources.[6][7] |
| N-Methylaniline | Toxic if swallowed, inhaled, or in contact with skin.[5][14] May cause damage to organs through prolonged exposure.[5][14] Combustible liquid.[15] | Use appropriate PPE and handle in a ventilated area.[4][15] Avoid contact with acids and oxidizing agents.[4] |
| Reaction Exotherm | Potential for a runaway reaction, leading to boiling of the solvent (DCM) and over-pressurization. | Slow, controlled addition of the acyl chloride while monitoring the internal temperature. Ensure adequate cooling capacity is available before starting the addition. |
| HCl Gas Evolution | Although the base neutralizes HCl, localized evolution can occur before neutralization, causing corrosion and potential exposure. | Ensure adequate ventilation. The use of a two-phase system with a strong base minimizes free HCl.[2] |
Pilot-Scale Synthesis Protocol (250 g Scale)
This protocol is designed for a 5 L jacketed glass reactor system. All operations should be performed by trained personnel following established safety procedures.
Equipment and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mol) | Eq. |
| N-Methylaniline | C₇H₉N | 107.15 | 250 g | 2.33 | 1.0 |
| Isobutyroyl Chloride | C₄H₇ClO | 106.55 | 274 g | 2.57 | 1.1 |
| Sodium Hydroxide | NaOH | 40.00 | 103 g | 2.58 | 1.1 |
| Dichloromethane | CH₂Cl₂ | 84.93 | 2.5 L | - | - |
| Deionized Water | H₂O | 18.02 | 1.25 L | - | - |
Step-by-Step Pilot-Scale Procedure
-
Reactor Setup: Assemble a clean, dry 5 L jacketed glass reactor equipped with an overhead stirrer, a thermocouple for internal temperature monitoring, a condenser, and an addition line connected to a chemical pump.
-
Charge Reactants: Charge N-methylaniline (1.0 eq) and dichloromethane (2.5 L) into the reactor. Begin stirring.
-
Charge Base: In a separate vessel, carefully dissolve sodium hydroxide (1.1 eq) in deionized water (1.25 L). Once dissolved and cooled, add the aqueous solution to the reactor.
-
Cooling: Set the reactor jacket temperature to -5 °C. Cool the reactor contents to 0-5 °C with vigorous stirring.
-
Controlled Addition: Begin pumping isobutyroyl chloride (1.1 eq) into the reactor at a rate that maintains the internal temperature below 10 °C. This addition may take 1-2 hours.
-
Reaction: Once the addition is complete, turn off the jacket cooling and allow the mixture to slowly warm to ambient temperature. Continue stirring for 2-3 hours.
-
Workup:
-
Stop stirring and allow the layers to separate.
-
Drain the lower organic layer into a suitable container.
-
Re-charge the organic layer to the reactor.
-
Perform sequential washes with 1 M HCl (1 L), saturated NaHCO₃ (1 L), and brine (1 L) by charging the wash solution, stirring for 15 minutes, allowing separation, and draining the lower aqueous layer.
-
-
Solvent Swap & Crystallization:
-
Set up the reactor for distillation.
-
Concentrate the dichloromethane solution under atmospheric pressure.
-
When the volume is reduced, add a suitable crystallization solvent (e.g., ethanol, 1 L) and continue distillation to remove the remaining dichloromethane (solvent swap).
-
Once the swap is complete, cool the solution slowly to induce crystallization. Cool to 0-5 °C for several hours to maximize crystal formation.
-
-
Isolation and Drying:
-
Isolate the solid product by filtration using a tabletop funnel or a filter reactor.
-
Wash the filter cake with a small amount of cold ethanol.
-
Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Visualizations
Experimental Workflow
Caption: Workflow for the pilot-scale synthesis of N,2-dimethyl-N-phenylpropanamide.
Safety and Hazard Mitigation Logic
Caption: Logic diagram illustrating the relationship between hazards and mitigation strategies.
References
- Vertex AI Search. (2014, February 27).
- Ningbo Inno Pharmchem Co., Ltd. (2026, January 25).
- Thermo Fisher Scientific. (2010, November 26).
- Loba Chemie. (2018, July 13). N-METHYLANILINE 98% MSDS.
- Molbase. Synthesis of N-[2-(2-methylamino-2-phenylethyl)phenyl]-2,2-dimethylpropanamide.
- American Chemical Society. (2025, September 24). Bonding with Caution: Understanding the Hazards of Peptide Couplers.
- BenchChem.
- Biosynth. (2023, March 24).
- CDH Fine Chemical.
- Santa Cruz Biotechnology.
- Alpha Chemika.
- American Chemical Society. Bonding with Caution: Understanding the Hazards of Peptide Couplers.
- American Chemical Society.
- BenchChem. Troubleshooting low yield in 2,2-Dimethyl-N-phenylpropanamide synthesis.
- IPCS INCHEM. ICSC 0921 - N-METHYLANILINE.
- Yufeng. (2024, September 20). The Guide to N-Methylaniline.
- ResearchGate. (2025, August 6).
- The Royal Society of Chemistry. A Weinreb Approach to the Synthesis of Trifluoromethylketones.
- BenchChem.
- ChemicalBook. 2,2-Dimethyl-3-phenylpropanamide synthesis.
- Wikipedia. Schotten–Baumann reaction.
- Google Patents. US4255356A - Purification of tertiary amines using an adsorbent.
- Organic Chemistry Portal. Amine synthesis by amide reduction.
- National Center for Biotechnology Information. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
- ACS Publications. Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing.
- The Royal Society of Chemistry.
- Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
- The Royal Society of Chemistry. (2024, September 7).
- AGI Group. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
- The Royal Society of Chemistry. Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether.
- Lab Manager. (2022, October 21). How to Scale Up a New Synthesis Reaction.
- CatSci.
- Der Pharma Chemica.
- Google Patents. RU2270187C2 - Method for preparing n-methylaniline.
- Chemguide.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. fishersci.com [fishersci.com]
- 5. lobachemie.com [lobachemie.com]
- 6. westliberty.edu [westliberty.edu]
- 7. nbinno.com [nbinno.com]
- 8. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 9. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 10. catsci.com [catsci.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. cpachem.com [cpachem.com]
- 15. ICSC 0921 - N-METHYLANILINE [inchem.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N,2-dimethyl-N-phenylpropanamide
Executive Summary & Diagnostic Workflow
The Challenge: Synthesizing N,2-dimethyl-N-phenylpropanamide (also known as N-methyl-N-phenylisobutyramide) presents a specific set of challenges. Unlike simple primary amide formations, this reaction involves a secondary aniline (moderately nucleophilic, sterically hindered) and a branched acid chloride (isobutyryl chloride).
Low yield in this specific synthesis is rarely due to a single factor. It is typically a convergence of competitive hydrolysis (due to the branched acid chloride's moisture sensitivity) and incomplete acylation (due to steric hindrance).
Diagnostic Flowchart: Where is the Yield Loss? Use this logic gate to pinpoint the failure mode before altering your protocol.
Figure 1: Diagnostic logic for isolating yield loss in hindered amide synthesis.
Technical Guide: The Chemistry of Failure
Why This Reaction Fails
The synthesis relies on Nucleophilic Acyl Substitution . However, two specific factors work against you in this system:
-
Steric Clash (The "Wall"): You are forcing a secondary amine (N-methylaniline) to attack a branched carbonyl (isobutyryl). The transition state is crowded. Without a catalyst or sufficient energy, the reaction rate slows significantly [1].
-
Competitive Hydrolysis (The "Leak"): Isobutyryl chloride is highly reactive toward water. If the acylation is slow (due to sterics), trace moisture in your solvent will consume the acid chloride before the amine can. This produces isobutyric acid, which dead-ends the reaction [2].
Mechanistic Pathway & Optimization
Figure 2: Kinetic competition between product formation and hydrolysis.
Troubleshooting FAQs: Reaction & Workup
Category A: Reaction Optimization
Q1: I see starting material remaining despite stirring overnight. Should I add more acid chloride?
-
Diagnosis: Likely hydrolysis or HCl poisoning.
-
Solution: Yes, but carefully.
-
The HCl Trap: As the reaction proceeds, HCl is generated.[1][2] If your base (Triethylamine/Pyridine) is exhausted, the HCl protonates your N-methylaniline, rendering it non-nucleophilic [3].
-
Action: Ensure you are using 1.2 - 1.5 equivalents of base . If the reaction stalls, add 0.2 eq of fresh acid chloride and 0.2 eq of base.
-
Catalysis: For this hindered system, add 5-10 mol% DMAP (4-Dimethylaminopyridine). DMAP forms a highly reactive N-acylpyridinium intermediate that is less sensitive to sterics than the acid chloride itself [4].
-
Q2: Should I use Schotten-Baumann (aqueous NaOH) or Anhydrous conditions?
-
Recommendation: Anhydrous Conditions (DCM/Et3N) are superior for this specific compound.
-
Reasoning: Schotten-Baumann relies on the amine reacting faster than water. Because N-methylaniline is hindered and less nucleophilic than primary anilines, the aqueous hydroxide will hydrolyze the isobutyryl chloride faster than the amine can react. Use anhydrous Dichloromethane (DCM) or Toluene.
Q3: My product is an oil that won't crystallize. Is it impure?
-
Insight: N,2-dimethyl-N-phenylpropanamide has a low melting point and often presents as a viscous oil [5].
-
Action: Do not panic. High-vacuum drying is essential. If solidification is required for purity, attempt triturating with cold pentane or hexanes, but column chromatography or distillation is often standard for this liquid amide.
Category B: Workup & Purification[2][3][4]
Q4: I have a stubborn emulsion during the aqueous wash.
-
Cause: Amides can act as weak surfactants, and the density of the organic layer (if using DCM) may be close to water depending on solute concentration.
-
Fix:
-
Filter the biphasic mixture through a Celite pad (removes micro-precipitates stabilizing the emulsion).
-
Add saturated NaCl (brine) to increase the density difference.
-
If using DCM, dilute further with DCM to break the density parity.
-
Q5: How do I remove unreacted N-methylaniline?
-
Protocol: Wash the organic layer with 1M HCl (2x).[3]
-
Chemistry: This protonates the unreacted aniline, making it water-soluble. The amide (product) is not basic enough to protonate significantly at this pH and will remain in the organic layer.
-
Warning: Do not use concentrated acid or heat, or you risk hydrolyzing your product.
Validated Protocol: High-Yield Synthesis
Target: N,2-dimethyl-N-phenylpropanamide Scale: 10 mmol basis
| Reagent | Equivalents | Role |
| N-Methylaniline | 1.0 eq | Limiting Reagent |
| Isobutyryl Chloride | 1.2 eq | Electrophile (Excess accounts for hydrolysis) |
| Triethylamine (Et3N) | 1.5 eq | HCl Scavenger |
| DMAP | 0.05 eq | Hyper-nucleophilic Catalyst |
| DCM (Anhydrous) | 0.2 M Conc. | Solvent |
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask. Add a magnetic stir bar and purge with Nitrogen/Argon.
-
Solvation: Dissolve N-methylaniline (1.0 eq) , Et3N (1.5 eq) , and DMAP (0.05 eq) in anhydrous DCM.
-
Cooling: Cool the mixture to 0°C (Ice bath). Critical: Controls exotherm and minimizes side reactions.[1]
-
Addition: Add Isobutyryl chloride (1.2 eq) dropwise over 15-20 minutes.
-
Visual Cue: White precipitate (Et3N·HCl) will form immediately.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 3–12 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). If SM remains after 4h, heat to mild reflux (40°C).
-
-
Quench: Add saturated NaHCO3 solution (stops reaction, neutralizes trace acid).
-
Workup:
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Organic Chemistry Portal. Schotten-Baumann Reaction. Retrieved from [Link]
- Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.
-
PubChem. N,2-dimethyl-N-phenylpropanamide (Compound Summary). National Library of Medicine. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of N,2-dimethyl-N-phenylpropanamide
Welcome to the technical support guide for the synthesis of N,2-dimethyl-N-phenylpropanamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific amide synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your experimental outcomes.
Introduction: The Synthetic Landscape
The synthesis of N,2-dimethyl-N-phenylpropanamide, a tertiary amide, is most commonly achieved via the N-acylation of N-methylaniline with an isobutyryl derivative, typically isobutyryl chloride or isobutyric anhydride. This nucleophilic acyl substitution, while straightforward in principle, is often complicated by competing side reactions that can impact yield, purity, and scalability. This guide addresses the most frequently encountered issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Section 1: Troubleshooting Low Yields
Question: My reaction has gone to completion according to TLC/LC-MS (all N-methylaniline is consumed), but my isolated yield is significantly below 50%. What is the most likely cause?
Answer: This is a classic and frequent issue. When the starting amine is consumed but the desired amide yield is low, the primary culprit is almost always the hydrolysis of the acylating agent (isobutyryl chloride).
Isobutyryl chloride is highly reactive towards water. Any moisture present in the solvent, reagents, or glassware, or even atmospheric humidity in an improperly sealed apparatus, will rapidly convert the isobutyryl chloride into the unreactive isobutyric acid.[1] This acid is then removed during the basic wash step of the workup, leading to a direct loss of potential product.
Key Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all glassware in an oven (120 °C) for several hours and cool under a stream of dry nitrogen or in a desiccator. Use anhydrous solvents. If using a solvent like dichloromethane (DCM), it is best to use a freshly opened bottle or a grade specifically designated as anhydrous.
-
Control Reaction Temperature: The hydrolysis reaction rate, like the main acylation reaction, is temperature-dependent. Performing the addition of isobutyryl chloride at a reduced temperature (e.g., 0-5 °C) can help minimize the rate of hydrolysis relative to the desired N-acylation.[1]
-
Optimize Addition Rate: Add the isobutyryl chloride dropwise or in small portions. A slow, controlled addition ensures that the concentration of the acyl chloride is never excessively high, allowing it to react with the N-methylaniline before it has a chance to react with trace water.[1]
Question: I am using Schotten-Baumann conditions (aqueous NaOH). How can I prevent hydrolysis in a biphasic system that intentionally contains water?
Answer: This is an excellent question that pertains to the kinetics of the reaction. In a Schotten-Baumann setup, the N-methylaniline is dissolved in an organic solvent (like DCM or diethyl ether), while the sodium hydroxide is in the aqueous phase. The reaction occurs at the interface between the two layers.
The key to success here is vigorous stirring . By creating a large surface area between the organic and aqueous phases, you ensure that the isobutyryl chloride, once added, rapidly encounters and reacts with the N-methylaniline in the organic layer. The role of the aqueous base is primarily to neutralize the HCl byproduct as it is formed, preventing the protonation of the unreacted N-methylaniline which would render it unreactive.[1] If stirring is inefficient, the acyl chloride spends more time at the interface where it can be hydrolyzed by the aqueous base.
Section 2: Identifying and Mitigating Side Reactions
Question: Besides my desired product, I have a significant, less polar byproduct according to my chromatography. What could it be?
Answer: A common, though often minor, byproduct in this synthesis is the result of a Friedel-Crafts acylation on the aromatic ring of the N-methylaniline starting material or, less likely, the product itself.[2]
The N-methyl group on N-methylaniline is an electron-donating group, which activates the aromatic ring towards electrophilic aromatic substitution. The acylium ion (or the acyl chloride-Lewis acid complex) is a potent electrophile. While the nitrogen atom is the most nucleophilic site, a certain percentage of the reaction can occur on the activated aromatic ring, typically at the para-position due to steric hindrance at the ortho-positions.
How to Minimize Friedel-Crafts Acylation:
-
Avoid Strong Lewis Acids: This reaction should not require a strong Lewis acid catalyst like AlCl₃. The use of a base like pyridine or aqueous NaOH in Schotten-Baumann conditions is sufficient. Introducing a Lewis acid will strongly promote Friedel-Crafts acylation.
-
Temperature Control: Friedel-Crafts reactions are often more favorable at higher temperatures. Maintaining a low reaction temperature (0-5 °C) will favor the desired N-acylation pathway.
Question: My final product is contaminated with acidic and basic impurities. What are they and how can I remove them?
Answer: The impurity profile is typically straightforward and can be easily managed with a proper workup.
| Impurity | Origin | Identification | Removal Strategy |
| Isobutyric Acid | Hydrolysis of isobutyryl chloride.[1][3] | Acidic; water-soluble salt. | Wash the organic layer with a mild aqueous base like 5% sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution.[1] |
| Unreacted N-methylaniline | Incomplete reaction; insufficient acylating agent. | Basic; water-soluble salt in acid. | Wash the organic layer with a dilute aqueous acid like 1M hydrochloric acid (HCl).[1] |
| 4-Isobutyryl-N-methylaniline | Friedel-Crafts side reaction. | Neutral; similar polarity to product. | Difficult to remove by simple extraction. Requires purification by flash column chromatography on silica gel. |
A standard workup should always involve sequential washes with dilute acid, dilute base, and finally brine (saturated NaCl solution) to remove residual water and salts before drying the organic layer.[1]
Workflow & Mechanism Visualizations
Below are diagrams to visualize the reaction pathways and a troubleshooting workflow.
Diagram 1: Reaction Pathways This diagram illustrates the desired N-acylation pathway versus the competing Friedel-Crafts C-acylation side reaction.
Caption: Desired N-acylation vs. Friedel-Crafts side reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Logical workflow for troubleshooting low product yield.
Appendix A: Recommended Experimental Protocol
This protocol describes the synthesis of N,2-dimethyl-N-phenylpropanamide using modified Schotten-Baumann conditions.
Materials:
-
N-methylaniline (1.0 eq)
-
Isobutyryl chloride (1.1 eq)
-
Dichloromethane (DCM), anhydrous (approx. 5-10 mL per mmol of N-methylaniline)
-
10% Sodium Hydroxide (NaOH) aqueous solution
-
1M Hydrochloric Acid (HCl) aqueous solution
-
Saturated Sodium Bicarbonate (NaHCO₃) aqueous solution
-
Brine (Saturated NaCl aqueous solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Safety Precautions:
-
Isobutyryl chloride is corrosive, flammable, and reacts with water to evolve corrosive HCl gas. It is toxic by inhalation and skin absorption.[1]
-
N-methylaniline is toxic.
-
All operations must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Procedure:
-
In an appropriately sized round-bottom flask equipped with a magnetic stir bar, dissolve N-methylaniline (1.0 eq) in anhydrous DCM.
-
Add an equal volume of 10% aqueous NaOH solution to the flask.
-
Cool the biphasic mixture to 0-5 °C using an ice-water bath.
-
Begin vigorous stirring to ensure efficient mixing of the two phases.
-
Slowly add isobutyryl chloride (1.1 eq) dropwise to the rapidly stirred mixture over 15-20 minutes. Ensure the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS to confirm the consumption of N-methylaniline.
-
Once complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with:
-
1M HCl (to remove any unreacted N-methylaniline)
-
Saturated NaHCO₃ solution (to remove any isobutyric acid)
-
Brine (to remove residual water)
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
If necessary, purify the crude product by flash column chromatography on silica gel.
References
-
Quora. (2017, April 16). Can N,N-dimethylaniline undergo a Friedel-Crafts reaction? Retrieved from [Link]
-
Wikipedia. (2023, November 29). Leuckart reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). The Friedel-Crafts reactions of N,N-Dimethylaniline and corresponding.... Retrieved from [Link]
-
Wikipedia. (2024, February 11). Friedel–Crafts reaction. Retrieved from [Link]
Sources
Technical Support Center: Purification of Crude N,2-dimethyl-2-phenylpropanamide
Welcome to the technical support center for the purification of N,2-dimethyl-2-phenylpropanamide. This guide is designed for researchers, scientists, and drug development professionals who are working with this tertiary amide and require robust, field-proven methods for its purification. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot and adapt these protocols to your specific experimental context.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the purification of N,2-dimethyl-2-phenylpropanamide, providing a solid starting point for handling your crude product.
Q1: What are the most common impurities I can expect in my crude N,2-dimethyl-2-phenylpropanamide?
A1: The impurity profile is dictated by the synthetic route. Assuming a standard synthesis via acylation of N-methylaniline with an activated form of 2-methyl-2-phenylpropanoic acid (e.g., the acyl chloride), the most common impurities include:
-
Unreacted Starting Materials: Residual N-methylaniline and 2-methyl-2-phenylpropanoic acid (from hydrolysis of the acyl chloride) are frequent contaminants.[1][2]
-
Hydrolysis Products: The primary competing reaction is often the hydrolysis of the acyl chloride starting material, which reverts it to the corresponding carboxylic acid.[1] This is especially prevalent if the reaction is exposed to moisture or if the base concentration is too high.[1]
-
Residual Solvents: Solvents used in the reaction (e.g., Dichloromethane, Toluene) and workup (e.g., Ethyl Acetate, Hexanes) may be present.[2]
-
N-Nitrosamine Impurities: While less common, it's crucial to be aware that if reagents like sodium nitrite are used in any preceding synthetic steps or if recovered solvents are contaminated, there is a risk of forming N-nitrosamine impurities, which are potent carcinogens and subject to strict regulatory limits.[3][4]
Q2: What is the first and most critical step to purify my crude product after the reaction is complete?
A2: The initial and most critical purification step is a proper aqueous workup . This liquid-liquid extraction process is designed to remove the bulk of ionic impurities before proceeding to more refined techniques like recrystallization or chromatography. A typical workup involves washing the organic layer sequentially with:
-
A dilute acid wash (e.g., 1M HCl) to protonate and remove any unreacted basic N-methylaniline by making it water-soluble.[1]
-
A mild base wash (e.g., saturated NaHCO₃ solution) to deprotonate and remove any unreacted acidic 2-methyl-2-phenylpropanoic acid.[1][2]
-
A brine wash (saturated NaCl solution) to remove the bulk of the dissolved water from the organic layer before drying.[2]
This sequence effectively leverages the acid-base properties of your likely contaminants to remove them from the desired neutral amide product.
Q3: Which purification technique—recrystallization or chromatography—is generally more effective for this class of amide?
A3: For crystalline solid amides, recrystallization is often the method of choice.[5] It is a highly efficient technique for removing small amounts of impurities, is scalable, and can be less time-consuming than chromatography.[6] However, the success of recrystallization is entirely dependent on finding a suitable solvent system.
Flash column chromatography is a powerful alternative, particularly if:
-
The product is an oil or a low-melting solid.
-
Impurities have very similar solubility profiles to the product, making recrystallization ineffective.[2]
-
Multiple byproducts are present that need to be separated.[7]
Amides can sometimes be challenging to purify via column chromatography, potentially leading to product loss on the silica gel.[1] Therefore, a well-optimized recrystallization should be your first consideration.[5]
Q4: How do I select a suitable solvent for recrystallization?
A4: The ideal recrystallization solvent is one in which your desired compound has high solubility at the solvent's boiling point and low solubility at low temperatures (e.g., 0-5 °C).[8][9] Impurities, conversely, should either be insoluble in the hot solvent or remain soluble in the cold solvent.
A practical approach to solvent screening involves testing the solubility of a small amount of your crude product in various solvents (e.g., ethanol, acetone, acetonitrile, ethyl acetate, hexanes) at room temperature and then upon heating.[2][5] If a single solvent doesn't provide the desired solubility profile, a two-solvent system (one "good" solvent where the compound is soluble, and one "anti-solvent" where it is not) can be highly effective.[10]
Q5: What analytical techniques should I use to confirm the purity of my final product?
A5: A combination of techniques is necessary for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): An indispensable tool for a quick purity check. A single spot under various visualization methods (e.g., UV light, iodine) suggests high purity. It is also used to monitor the progress of column chromatography.[2][7]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase C18 column with a gradient of acetonitrile and water (often containing 0.1% formic acid) is a common starting point for aromatic amides.[11] Purity is determined by the area percentage of the main product peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of your compound and can reveal the presence of impurities if their signals do not overlap with the product's signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your purification experiments in a direct question-and-answer format.
Recrystallization Issues
Q: My product is "oiling out" during recrystallization instead of forming crystals. What's wrong and how do I fix it?
A: "Oiling out" occurs when the solid melts in the hot solvent rather than dissolving, or when the solution becomes supersaturated and separates as a liquid phase upon cooling.[7] This is often due to:
-
High Impurity Concentration: Significant amounts of impurities can depress the melting point of your product, causing it to melt below the solvent's boiling point.
-
Inappropriate Solvent Choice: The boiling point of your solvent may be higher than the melting point of your product.[8]
Solutions:
-
Pre-purify: Perform a rapid filtration through a small "plug" of silica gel to remove the bulk of polar impurities before attempting recrystallization.[8]
-
Change Solvents: Select a solvent with a lower boiling point.
-
Induce Crystallization: Try triturating the oil with a non-polar solvent like cold hexanes to encourage solidification.[8] You can also scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.
-
Reduce Saturation Point: Add a slightly larger volume of hot solvent to prevent the solution from becoming excessively supersaturated on cooling.
Q: My recovery after recrystallization is very low. How can I improve the yield?
A: Low recovery is a common issue that can often be rectified.[7] The primary causes are:
-
Using too much solvent: This is the most frequent error. Excess solvent will keep a significant portion of your product dissolved even after cooling.[8]
-
Premature crystallization: If the product crystallizes during hot filtration (if performed), you will lose material on the filter paper.[8][10]
-
Incomplete cooling: Not allowing sufficient time or a low enough temperature for crystallization to complete.
Solutions:
-
Use the minimum amount of hot solvent necessary to just dissolve the crude product.[7]
-
If performing a hot filtration, pre-heat your funnel and filter paper with hot solvent to prevent the product from crashing out.[7][10]
-
After allowing the solution to cool slowly to room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[7][10]
-
To recover more product, you can try to concentrate the mother liquor (the leftover solvent after filtration) and cool it again to obtain a second crop of crystals, though these may be less pure.
Q: My final product has a persistent color (e.g., yellow or brown). How can I decolorize it?
A: Color is often due to highly conjugated, polar impurities, which can sometimes arise from the oxidation of starting materials like anilines.[8]
-
Activated Carbon (Charcoal): The most effective method is to add a small amount of activated carbon to the hot solution before filtration. The carbon adsorbs the colored impurities.[8] Use it sparingly (a micro-spatula tip is often enough), as it can also adsorb your product. You must then perform a hot filtration to remove the carbon before cooling the solution to crystallize your product.
Chromatography Issues
Q: My compound is streaking on the TLC plate and the column. What is causing this?
A: Streaking is typically caused by one of the following:
-
Overloading: Too much compound has been applied to the TLC plate or loaded onto the column.
-
Inappropriate Solvent System: The compound may have limited solubility in the chosen eluent, causing it to smear rather than move as a tight band.
-
Highly Polar Compounds: Amides can sometimes interact strongly with the acidic silica gel, leading to tailing.
Solutions:
-
Reduce Loading: Use a more dilute solution for TLC spotting and decrease the amount of crude material loaded onto your column relative to the amount of silica gel.
-
Increase Eluent Polarity: Increase the proportion of the polar solvent (e.g., ethyl acetate) in your eluent system to improve solubility and reduce interaction with the stationary phase.[7]
-
Add a Modifier: For particularly stubborn tailing, adding a small amount (0.5-1%) of a modifier like triethylamine to the eluent can neutralize the acidic sites on the silica gel, improving the peak shape for basic or polar compounds.
Section 3: Detailed Experimental Protocols
These protocols provide validated, step-by-step methodologies for the purification of N,2-dimethyl-2-phenylpropanamide.
Protocol 1: Standard Aqueous Workup
Causality: This procedure is designed to separate the neutral amide product from acidic and basic impurities based on their differential solubility in aqueous layers of varying pH.
-
Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.
-
Add an equal volume of 1M HCl (aq). Stopper the funnel, invert, and vent. Shake vigorously for 30 seconds. Allow the layers to separate and discard the lower aqueous layer. This step removes basic impurities like unreacted N-methylaniline.[1]
-
Add an equal volume of saturated NaHCO₃ (aq) solution. Shake and vent as before. A gas (CO₂) may evolve if there is excess acid. Allow layers to separate and discard the aqueous layer. This removes acidic impurities.[2]
-
Wash the organic layer with an equal volume of brine (saturated NaCl solution). This removes residual water and helps break up any emulsions.[2]
-
Drain the organic layer into an Erlenmeyer flask. Add a sufficient amount of a drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), swirl, and let it stand for 15-20 minutes.[1][2]
-
Filter or decant the dried organic solution away from the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude, washed product.
Protocol 2: Recrystallization from Ethyl Acetate/Hexanes (Two-Solvent System)
Causality: This method is ideal when no single solvent provides the optimal solubility profile. Ethyl acetate acts as the "good" solvent, dissolving the compound when hot, while hexanes acts as the "anti-solvent" to induce crystallization upon cooling.[2][10]
-
Place the crude product in an Erlenmeyer flask with a stir bar.
-
Add the minimum volume of hot ethyl acetate to the flask while heating and stirring to completely dissolve the solid.
-
Once a clear solution is obtained, remove the flask from the heat.
-
Add hexanes dropwise while stirring until the solution just becomes persistently cloudy. This indicates the point of saturation.[10]
-
Add 1-2 drops of hot ethyl acetate to redissolve the cloudiness and obtain a clear, saturated solution.[10]
-
Remove the stir bar, cover the flask, and allow it to cool slowly to room temperature undisturbed.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel, washing them with a small amount of cold hexanes.
-
Dry the purified crystals under vacuum to remove all residual solvent.
Protocol 3: Flash Column Chromatography
Causality: This protocol separates compounds based on their differential partitioning between a solid stationary phase (silica gel) and a liquid mobile phase (eluent). Non-polar compounds elute faster, while polar compounds are retained longer.
-
Prepare the Column: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexanes).
-
Select the Eluent: Determine the optimal eluent system using TLC. A good system will give your product an Rf value of ~0.3 and show good separation from impurities. A common starting point is a mixture of hexanes and ethyl acetate.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. For best results, adsorb the crude product onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.
-
Elute the Column: Add the eluent to the top of the column and apply positive pressure (using air or nitrogen) to force the solvent through the silica gel at a steady rate.
-
Collect Fractions: Collect the eluting solvent in a series of test tubes or flasks.
-
Analyze Fractions: Spot each fraction on a TLC plate to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified N,2-dimethyl-2-phenylpropanamide.
Section 4: Data & Visualization
Table 1: Common Solvents for Amide Purification
| Solvent System | Type | Polarity | Typical Use Case |
| Ethanol/Water | Two-Solvent | Polar | Recrystallization of polar amides.[1] |
| Ethyl Acetate/Hexanes | Two-Solvent | Medium/Non-Polar | Recrystallization of less polar amides.[2] |
| Acetonitrile | Single-Solvent | Polar Aprotic | Can be an excellent single solvent for recrystallization.[5] |
| Hexanes/Ethyl Acetate | Eluent | Variable | Standard mobile phase for normal-phase column chromatography.[2] |
| Water/Acetonitrile (+0.1% Formic Acid) | Eluent | Variable | Standard mobile phase for reversed-phase HPLC analysis.[11] |
Diagrams
Caption: General workflow for the purification of N,2-dimethyl-2-phenylpropanamide.
Caption: Decision tree for troubleshooting common recrystallization issues.
Section 5: References
-
BenchChem. (2025). Troubleshooting low yield in 2,2-Dimethyl-N-phenylpropanamide synthesis.
-
BenchChem. (2025). Synthesis of 2,2-Dimethyl-N-phenylpropanamide from 2,2-dimethylpropanoic acid: Application Notes and Protocols.
-
BenchChem. (2025). Technical Support Center: Purification of N-Thiazolyl Amide Compounds.
-
BenchChem. (2025). High-performance liquid chromatography (HPLC) method for N,N-dimethyl-2-phenoxypropanamide.
-
BenchChem. (2025). Technical Support Center: Purification of N-(2-Aminophenyl)-2-phenylacetamide.
-
Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. [Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?
-
Journal of Engineering & Processing Management. (2011). CHROMATOGRAPHIC BEHAVIOR AND LIPOPHILICITY OF N-(4-PHENYLSUBSTITUTED)-2,3-DIPHENYLPROPANAMIDES.
-
Reddit. (2017). Which is the best method for purifying N-Phenylpropanamide?
-
MilliporeSigma. HPLC Troubleshooting Guide.
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide.
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
-
The Royal Society of Chemistry. (2014). A Weinreb Approach to the Synthesis of Trifluoromethylketones.
-
ResearchGate. (2024). Synthesis of N-nitrosamine impurity, N-(2-hydroxyethyl)- N-phenylnitrous amide.
-
BenchChem. (2025). Application of 2,2-Dimethyl-N-phenylpropanamide Derivatives in Analgesic Research.
-
Cheméo. (2024). Chemical Properties of Propanamide, 2,2-dimethyl-N-phenyl- (CAS 6625-74-7).
-
Sciex. (2020). Quantitation of NDMA, NMBA, NDEA, NEIPA, NDPA, NDIPA, NMPA and NDBA in 12 different solvents by LC-MS/MS system.
-
PubChem. N,2-dimethyl-2-phenylpropanamide. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mt.com [mt.com]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: N,2-Dimethyl-N-phenylpropanamide Stability & Handling
Case ID: NDMP-STAB-Guide-v2.1 Subject: Stability Profiling, Degradation Pathways, and Troubleshooting for N,2-dimethyl-N-phenylpropanamide Applicable Compound: N,2-dimethyl-N-phenylpropanamide (Synonyms: N-Methyl-N-phenylisobutyramide) CAS Registry Number: 55577-65-6 (Referenced as N-methyl-N-phenylisobutyramide in specific catalogs)[1]
Introduction: The Stability Paradox
N,2-dimethyl-N-phenylpropanamide is a sterically congested amide.[1] Structurally, it features an isobutyryl backbone (2-methylpropanoyl) coupled to an N-methylaniline moiety.[1]
From an application scientist's perspective, this molecule exhibits a "stability paradox":
-
Kinetic Robustness: The steric bulk of the isopropyl group at the
-carbon (C2) and the N-methyl group creates a protective "umbrella" that retards nucleophilic attack, making it significantly more resistant to hydrolysis than simple propionanilides (like the fentanyl precursor N-phenylpropanamide).[1] -
Specific Vulnerabilities: Despite this hydrolytic resistance, the electron-rich N-phenyl ring and the N-methyl group introduce specific susceptibilities to oxidative N-dealkylation and UV-induced rearrangement (Photo-Fries).[1]
This guide addresses these specific vulnerabilities, moving beyond generic "store at 4°C" advice to provide mechanistic troubleshooting.
Module 1: Chemical Stability & Hydrolysis
The Issue: pH-Dependent Hydrolysis
While the steric hindrance at C2 slows down hydrolysis, the amide bond is not immune to cleavage under extreme pH conditions, particularly at elevated temperatures.[1]
Degradation Pathway: Under strong acidic or basic stress, the C-N bond cleaves, yielding Isobutyric acid and N-methylaniline .[1]
Troubleshooting Guide
| Symptom | Probable Cause | Diagnostic Check | Corrective Action |
| Pungent, rancid odor | Release of Isobutyric acid (hydrolysis product).[1] | Check pH of solution.[1] If pH < 3 or > 10, hydrolysis is accelerated.[1] | Adjust buffer system to pH 5.0–8.[1]0. Use sterically hindered buffers (e.g., HEPES) over nucleophilic buffers (e.g., Tris) if stability is critical.[1] |
| Yellow/Brown discoloration | Oxidation of the hydrolysis product (N-methylaniline).[1] | LC-MS analysis for mass 107.1 Da (N-methylaniline).[1] | Immediate: Add antioxidant (Sodium Metabisulfite).[1] Long-term: Store under Argon/Nitrogen. |
| Loss of Potency in Solution | Slow hydrolysis over time.[1] | Run HPLC. Look for early eluting peak (Acid) and late eluting peak (Amine).[1] | Store stock solutions in anhydrous DMSO or Ethanol at -20°C. Avoid aqueous storage > 24 hours.[1] |
Expert Insight: The "Twisted Amide" Effect
Because of the N-methyl and N-phenyl steric clash, the amide bond in this molecule is forced out of planarity.[1] This "twisted" nature can actually increase ground-state energy, making the carbonyl slightly more reactive than expected if the steric bulk of the isopropyl group weren't shielding it.[1] Therefore, do not assume indefinite stability in protic solvents.
Module 2: Oxidative Degradation (N-Dealkylation)
The Issue: Loss of the N-Methyl Group
A common but often misdiagnosed degradation pathway for N-alkyl-N-aryl amides is oxidative N-dealkylation .[1] This mimics metabolic phase I metabolism (cytochrome P450 activity) but can occur chemically via radical mechanisms or peroxide impurities in solvents.[1]
Mechanism:
-
Hydrogen abstraction from the N-methyl group.[1]
-
Formation of an iminium ion intermediate.[1]
-
Hydrolysis to release Formaldehyde and N-phenylisobutyramide (Des-methyl impurity).[1]
FAQ: Oxidative Stress
Q: I see a new impurity peak with Mass [M-14]. What is it? A: This is likely N-phenylisobutyramide (Mass ~163 Da).[1] It results from the loss of the methyl group (CH₂).[1] This is a signature of oxidative stress, often caused by:
Q: How do I prevent this during synthesis or storage? A:
-
Solvent Choice: Avoid ethers (THF, Diethyl ether) unless freshly distilled/tested for peroxides.[1] Use Methanol or Acetonitrile for dilutions.[1]
-
Degassing: Sparge all buffers and solvents with Helium or Nitrogen for 15 minutes before dissolving the compound.[1]
-
Additives: For long-term liquid storage, consider 0.1% BHT (Butylated hydroxytoluene) if compatible with your assay.[1]
Module 3: Photostability (Photo-Fries Rearrangement)
The Issue: UV-Induced Isomerization
N-aryl amides are chromophores that absorb UV light.[1] Upon excitation, they can undergo the Photo-Fries rearrangement , where the acyl group (isobutyryl) migrates from the Nitrogen to the ortho or para position of the phenyl ring.[1]
Visualizing the Pathway
Figure 1: Photo-Fries rearrangement pathway. Exposure to UV light causes homolytic cleavage of the N-C bond, leading to radical recombination at the phenyl ring carbon atoms.
Troubleshooting Guide
-
Protocol: Always use amber glass vials for storage.
-
Lab Handling: Avoid extended exposure to fluorescent biosafety cabinet lights.
-
Detection: Rearrangement products often have distinct UV spectra (red-shifted) compared to the parent amide due to the formation of free amine/ketone conjugation.[1] If your UV spectrum changes (e.g., new band >300nm), suspect photodegradation.[1]
Module 4: Analytical Troubleshooting (HPLC/LC-MS)
When validating stability, use this separation logic to identify degradation products.
Recommended Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
Retention Time Logic (Relative):
| Compound | Relative RT | Characteristics |
| Isobutyric Acid | Early (Void) | Very polar, often invisible in positive mode MS.[1] |
| N-methylaniline | Early-Mid | Sharp peak, distinct odor.[1] Mass 107. |
| N-phenylisobutyramide | Mid | Des-methyl impurity.[1] Mass 163.[1] |
| N,2-dimethyl-N-phenylpropanamide | Late | Parent Compound. Mass 177.[1][2] |
Critical Note: The parent compound is relatively non-polar due to the N-methyl and Isopropyl groups masking the amide polarity.[1] It will elute after its hydrolysis products.[1]
References
-
PubChem. (2025).[1][2][3] N,2-dimethyl-N-phenylpropanamide (Compound). National Library of Medicine.[1] [Link][1]
-
Simões, J. A. M., et al. (2022).[1] Nitrogenation of Amides via C–C and C–N Bond Cleavage. CCS Chemistry.[1] [Link][1]
-
Testa, B., & Mayer, J. M. (2003).[1] Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH.[1] (Contextual grounding for amide hydrolysis mechanisms).
-
Gorrod, J. W., et al. (1982).[1] The metabolic conversion of N-methyl and N,N-dimethylbenzamides to N-hydroxymethyl compounds. European Journal of Drug Metabolism and Pharmacokinetics. [Link] (Mechanistic basis for N-dealkylation instability).[1]
-
Bellus, D. (1971).[1] Photo-Fries Rearrangement of N-Aryl Amides. Advances in Photochemistry. (Foundational text for N-aryl amide photostability).
Sources
Technical Support Center: N,2-dimethyl-N-phenylpropanamide Synthesis & Workup
Welcome to the technical support resource for N,2-dimethyl-N-phenylpropanamide reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in the synthesis, workup, and purification of this tertiary amide.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing N,2-dimethyl-N-phenylpropanamide?
A1: The most prevalent laboratory method is the N-acylation of N-methylaniline with 2,2-dimethylpropanoyl chloride (also known as pivaloyl chloride). This nucleophilic acyl substitution is typically performed under Schotten-Baumann conditions, which utilize a base, often in a two-phase aqueous-organic system, to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[1] The base is crucial as it prevents the protonation of the N-methylaniline, which would form an unreactive ammonium salt and halt the reaction.[1]
Q2: My reaction yield is consistently low, even though TLC analysis indicates full consumption of the starting amine. What are the likely causes?
A2: This common scenario points towards issues other than reaction completion. The two most probable causes are:
-
Hydrolysis of the Acyl Chloride: 2,2-dimethylpropanoyl chloride is highly reactive and readily hydrolyzes upon contact with water to form 2,2-dimethylpropanoic acid (pivalic acid).[1][2] If this occurs, the acyl chloride is consumed in a non-productive side reaction, leading to a lower yield of the desired amide. This issue is exacerbated by wet solvents, atmospheric moisture, or slow addition of the acyl chloride to a basic aqueous solution.[1]
-
Product Loss During Workup: The desired amide product may be lost during the extraction and washing steps. This can happen due to the formation of emulsions, insufficient extraction from the aqueous layer, or partial hydrolysis of the product itself if harsh acidic or basic conditions are used during the wash.[1][2]
Q3: What are the typical impurities I should expect in my crude product, and how can they be removed?
A3: The most common impurities are byproducts of the reaction or unreacted starting materials.
-
2,2-dimethylpropanoic acid (Pivalic Acid): Results from the hydrolysis of the acyl chloride. It can be effectively removed by washing the organic layer with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) solution.[1] The acidic pivalic acid is converted to its water-soluble sodium salt and partitions into the aqueous layer.
-
Unreacted N-methylaniline: Present if the reaction did not go to completion or if an insufficient amount of acyl chloride was used. This basic impurity can be removed by washing the organic layer with a dilute aqueous acid, such as 1M HCl or saturated ammonium chloride (NH₄Cl).[1][2]
-
Unreacted 2,2-dimethylpropanoyl chloride: This highly reactive species is unlikely to survive the workup, as it will be quenched by water or the basic wash to form pivalic acid.
Q4: I'm observing emulsion formation during the aqueous workup. How can I resolve this?
A4: Emulsion formation is common in biphasic mixtures. To break an emulsion, you can try the following:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break the emulsion and decrease the solubility of organic compounds in the aqueous layer.
-
Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel.
-
Filtration: Pass the emulsified layer through a pad of Celite or glass wool.
-
Patience: In some cases, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to layer separation.
Q5: What is the most effective method for purifying the final product?
A5: For crystalline solids like many amides, recrystallization is often the preferred method as it can be more efficient and result in less product loss than column chromatography.[3] A common solvent system for N,2-dimethyl-N-phenylpropanamide is a mixture of ethyl acetate and hexanes or ethanol and water.[1][4] If the crude product is an oil or contains impurities with similar solubility, flash column chromatography on silica gel is a viable alternative.[4]
Troubleshooting Guide: Common Workup Challenges
This section provides a systematic approach to diagnosing and solving specific problems encountered during the workup of N,2-dimethyl-N-phenylpropanamide reactions.
| Observed Problem | Potential Cause(s) | Recommended Solution & Rationale |
| Low Yield | 1. Hydrolysis of Acyl Chloride: The primary side reaction, consuming the electrophile.[1] 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Product Hydrolysis: Cleavage of the amide bond during workup.[2] | 1a. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., N₂ or Argon). 1b. Use anhydrous solvents. 1c. Perform the reaction at low temperatures (0-5 °C) to control the exothermic reaction and slow the rate of hydrolysis.[1] 2. Monitor the reaction by TLC until the limiting reagent is consumed. Consider increasing reaction time or temperature if necessary. 3. During workup, use mild acidic (sat. NH₄Cl) and basic (sat. NaHCO₃) washes instead of strong acids/bases (HCl, NaOH) to prevent product degradation.[2] |
| Product is an Oil or Fails to Crystallize | 1. Presence of Impurities: Unreacted starting materials or byproducts can act as a eutectic contaminant, lowering the melting point. 2. Residual Solvent: Trapped solvent from the reaction or workup. | 1. Ensure the workup was thorough. Perform the recommended acidic and basic washes to remove key impurities.[1] If the product remains oily, purification by column chromatography is recommended.[4] 2. After solvent removal on a rotary evaporator, place the flask under high vacuum for several hours to remove trace solvents. |
| White Precipitate in Aqueous Layer During Acidic Wash | 1. Protonation of Product: If a very strong acid is used, the amide itself could potentially be protonated and partition into the aqueous phase, precipitating out. 2. Precipitation of Amine Salt: If a large amount of unreacted N-methylaniline is present, it will form an ammonium salt that may have limited solubility. | 1. Use a milder acidic wash like saturated NH₄Cl solution.[2] 2. Ensure the reaction has gone to completion before beginning the workup. If significant unreacted amine is expected, use a larger volume of dilute acid for the wash. |
| Final Product Contaminated with Pivalic Acid | Incomplete Basic Wash: The aqueous base wash was not sufficient to remove all of the 2,2-dimethylpropanoic acid byproduct. | 1. Repeat the wash with saturated NaHCO₃ solution. Ensure vigorous mixing to facilitate the acid-base reaction. 2. Check the pH of the aqueous layer after the basic wash; it should be basic (pH > 8) to confirm that all the acid has been neutralized and extracted. |
Experimental Protocols & Methodologies
Protocol 1: Synthesis of N,2-dimethyl-N-phenylpropanamide
This protocol describes a representative procedure for a lab-scale synthesis using the Schotten-Baumann method.[1]
Materials:
-
N-methylaniline (1.0 eq)
-
2,2-dimethylpropanoyl chloride (1.1 eq)
-
10% Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Standard laboratory glassware, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Reaction Setup: In an Erlenmeyer flask, dissolve N-methylaniline (1.0 eq) in DCM (approx. 3-5 mL per mmol of amine). Add an equal volume of 10% aqueous NaOH solution.
-
Cooling: Cool the biphasic mixture to 0-5 °C using an ice bath and stir vigorously to ensure efficient mixing between the two layers.
-
Reagent Addition: Slowly add 2,2-dimethylpropanoyl chloride (1.1 eq) dropwise to the rapidly stirred mixture over 15-20 minutes. Maintaining a slow addition rate and low temperature is critical to minimize hydrolysis of the acyl chloride.[1]
-
Reaction: Allow the reaction to stir vigorously at 0-5 °C for 1-2 hours, or until TLC analysis shows the disappearance of the N-methylaniline spot.
-
Workup: Proceed to the workup protocol described below.
Protocol 2: Optimized Workup and Purification
Procedure:
-
Phase Separation: Transfer the reaction mixture to a separatory funnel. Allow the layers to settle and separate the organic (DCM) layer.
-
Acidic Wash: Wash the organic layer with 1M HCl or saturated NH₄Cl solution to remove any unreacted N-methylaniline.[1]
-
Basic Wash: Wash the organic layer with saturated NaHCO₃ solution to remove 2,2-dimethylpropanoic acid. Vent the separatory funnel frequently to release CO₂ pressure.[1]
-
Brine Wash: Wash the organic layer with brine to remove residual water and break any minor emulsions.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification (Recrystallization): Dissolve the crude solid in a minimum amount of a hot solvent, such as an ethanol/water or ethyl acetate/hexanes mixture.[3][4] Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the pure crystals by vacuum filtration.
Visualizations
Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of N,2-dimethyl-N-phenylpropanamide.
Caption: Troubleshooting low yield issues.
References
- Benchchem. Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs.
- Molbase. Synthesis of N-[2-(2-methylamino-2-phenylethyl)phenyl]-2,2-dimethylpropanamide.
- Benchchem. Synthesis of 2,2-Dimethyl-N-phenylpropanamide from 2,2-dimethylpropanoic acid: Application Notes and Protocols.
- Benchchem. troubleshooting low yield in 2,2-Dimethyl-N-phenylpropanamide synthesis.
- Reddit. Tips and tricks for difficult amide bond formation?.
- American Chemical Society. A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture.
- Google Patents. Process for the purification of tertiary amines.
- Benchchem. High-performance liquid chromatography (HPLC) method for N,N-dimethyl-2-phenoxypropanamide.
- ResearchGate. What is the best technique for amide purification?.
- Filo. Write the equation for hydrolysis of N-methyl- N-phenyl-2,2-dimethylpropanamide.
- Chemistry Steps. Amides Preparation and Reactions Summary.
- Fisher Scientific. Amide Synthesis.
- Organic Chemistry Tutor. Synthesis and Reactions of Acid Chlorides.
- Organic Syntheses. Mild Conversion of Tertiary Amides to Aldehydes Using Cp2Zr(H)Cl (Schwartz's Reagent).
- PMC. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
- The Royal Society of Chemistry. A Weinreb Approach to the Synthesis of Trifluoromethylketones.
- LibreTexts. 21.7: Chemistry of Amides.
- Chemguide. the preparation of amides.
- SpringerLink. Challenges of scaling up chemical processes (based on real life experiences).
- BOC Sciences. Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
- DST. A new sustainable, efficient amide synthesis process can streamline drug production & reduce costs.
- CPI. 6 key challenges when scaling up sustainable chemical processes.
- The Organic Companion. Organic Reaction Workup Formulas for Specific Reagents.
- Chad's Prep. 20.10 Synthesis and Reactions of Amides.
- PubChem. N,2-dimethyl-N-phenylpropanamide.
- Fossiliontech. Detection of N-phenylpropanamide vapor from fentanyl materials by secondary electrospray ionization-ion mobility spectrometry (SESI-IMS).
- Benchchem. Preventing hydrolysis of N-ethyl-2,2-dimethylpropanamide during workup.
- Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
- Semantic Scholar. Detection of N-phenylpropanamide vapor from fentanyl materials by secondary electrospray ionization-ion mobility spectrometry (SESI-IMS).
- Organic Syntheses. Checked by Vijaya Bhasker Gondi and Viresh H. Rawal.
- Europe PMC. The extraordinary reactions of phenyldimethylsilyllithium with N,N-disubstituted amides.
- PubMed. Theoretical study on the hydrolysis mechanism of N,N-dimethyl-N'-(2-oxo-1, 2-dihydro-pyrimidinyl)formamidine.
Sources
refining the recrystallization process for N,2-dimethyl-N-phenylpropanamide
[1][2]
Status: Operational Ticket ID: REF-CRYST-001 Subject: Refining the Recrystallization Process for N,2-Dimethyl-N-phenylpropanamide Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
Executive Summary
You are attempting to purify N,2-dimethyl-N-phenylpropanamide (also known as N-methyl-N-phenylisobutyramide).[1][2]
Technical Alert: This compound presents a specific purification challenge. The introduction of the N-methyl group disrupts the hydrogen bonding network typically found in secondary amides (like N-phenylisobutyramide), significantly lowering the melting point. Consequently, this molecule has a high tendency to "oil out" (phase separate as a liquid) rather than crystallize directly from solution.[2]
This guide moves beyond standard textbook protocols to address the thermodynamic instability of the crystal lattice for this specific tertiary amide.
Module 1: Solvent System Selection
The choice of solvent is the single most critical variable. Because this amide is lipophilic but contains a polar carbonyl core, a single-solvent system often fails.[1][2] We recommend a Binary Solvent System .[1]
Solvent Compatibility Matrix
| Solvent System | Role | Suitability | Expert Notes |
| Ethyl Acetate / Hexanes | Primary Recommendation | High | Best for avoiding oiling out.[1][2] The non-polar hexane suppresses solubility gradually. |
| Ethanol / Water | Alternative | Moderate | High risk of oiling out.[1][2] Water forces the hydrophobic amide out of solution too fast as an oil. |
| Diethyl Ether / Pentane | Low-Temp Option | High | Excellent for low-melting solids, but requires flammability precautions and -20°C freezer.[1][2] |
| Toluene | Single Solvent | Low | Boiling point is likely too close to the compound's melting point; difficult to remove trace solvent. |
Module 2: The Optimized Protocol (Two-Solvent Method)
Objective: Induce controlled nucleation while suppressing liquid-liquid phase separation (oiling out).
Workflow Diagram
Caption: Logic flow for the two-solvent recrystallization of low-melting tertiary amides.
Step-by-Step Execution
-
Dissolution: Place the crude N,2-dimethyl-N-phenylpropanamide in an Erlenmeyer flask. Add the minimum amount of hot Ethyl Acetate needed to dissolve it. Do not boil violently; just simmer.
-
The Cloud Point: While keeping the solution hot, add Hexanes dropwise.
-
The Clear Point: Add a few drops of hot Ethyl Acetate until the cloudiness just disappears and the solution is clear again.
-
Controlled Cooling (Critical): Remove from heat. Cover the flask with a watch glass. Let it cool to room temperature undisturbed.
-
Note: Rapid cooling here will cause the product to crash out as an oil.
-
-
Crystallization: If no crystals form at room temperature, place the flask in a refrigerator (4°C) and then a freezer (-20°C).
Module 3: Troubleshooting Hub (FAQs)
Q1: The solution turned into a milky emulsion or there are oil droplets at the bottom. What happened? A: This is "oiling out."[1][2] It occurs when the saturation temperature of the solute is higher than its melting point in the solvent mixture [1].
-
Fix: Reheat the mixture until the oil redissolves. Add a small amount (1-2 mL) of the solvent (Ethyl Acetate), not the anti-solvent.[2] This lowers the saturation point, allowing the solution to cool to a lower temperature before saturation is reached, ideally below the melting point of the solid.[2]
Q2: I have cooled it to -20°C, but it is still a clear liquid. No solid formed. A: Tertiary amides can supercool significantly.[1][2] The system lacks a nucleation site.
-
Fix 1 (Seeding): If you have any pure crystal from a previous batch, add a microscopic amount to the cold solution.[2]
-
Fix 2 (Scratching): Take a glass rod and vigorously scratch the inner walls of the flask at the air-liquid interface. The micro-glass shards act as nucleation templates.
-
Fix 3 (Evaporation): The solution might be too dilute.[1] Rotovap off 20% of the solvent and retry the cooling process.
Q3: The crystals are slightly yellow/brown. How do I fix this? A: This is likely oxidation from the aniline precursor (N-methylaniline).[1][2]
-
Fix: Perform a Carbon Treatment before the final crystallization.[1] Dissolve the compound in hot ethyl acetate, add Activated Carbon (charcoal), stir for 5 minutes, and filter through Celite while hot. Then proceed with the Hexane addition [2].
Q4: Can I just distill it instead? A: Yes. Since N,2-dimethyl-N-phenylpropanamide is a tertiary amide with no H-bond donors, it is thermally stable.[1][2]
Module 4: Analytical Validation
Before proceeding to biological assays or synthesis, validate the purity.
| Method | Expected Result for Pure Compound |
| TLC | Single spot (Rf ~0.4-0.6 in 30% EtOAc/Hex). No tailing (indicates amine impurity).[1][2] |
| 1H NMR | Check for "rotamers." Tertiary amides often show split peaks at room temperature due to restricted rotation around the C-N bond. This is not an impurity. Heat the NMR tube to 50°C to coalesce peaks if unsure. |
| Melting Point | Sharp range (e.g., 2-3°C variance).[1][2] If range is >5°C, recrystallize again.[1][2] |
References
-
Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (Section 2.20: Recrystallization techniques and "oiling out").[1][2] [2]
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (General procedures for amide purification). [2]
-
Mettler Toledo. (n.d.).[1][2] Recrystallization Guide: Oiling Out and Nucleation.[1][2][2]
Sources
managing temperature control during N,2-dimethyl-N-phenylpropanamide synthesis
Technical Support Center: N,2-dimethyl-N-phenylpropanamide Synthesis
A Guide to Mastering Temperature Control for Optimal Yield and Purity
Welcome to the technical support center for the synthesis of N,2-dimethyl-N-phenylpropanamide. As Senior Application Scientists, we understand that precise control over reaction parameters is paramount to achieving reproducible, high-quality results. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into managing the critical aspect of temperature control during this amide synthesis. We will delve into the causality behind experimental choices, offering troubleshooting solutions and best practices to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs) on Temperature Management
This section addresses common queries regarding thermal control during the N-acylation of N-methylaniline with 2,2-dimethylpropanoyl chloride (pivaloyl chloride), a primary route to N,2-dimethyl-N-phenylpropanamide.
Q1: What is the optimal temperature range for this synthesis and why?
A1: The optimal temperature for the N-acylation of N-methylaniline with pivaloyl chloride is typically maintained between 0-5 °C , especially during the addition of the acyl chloride.[1] The reaction of an acyl chloride with an amine is highly exothermic.[] Maintaining a low temperature serves two primary purposes:
-
Controlling the Exotherm: It prevents a rapid, uncontrolled increase in temperature (a runaway reaction), which can be a significant safety hazard.
-
Minimizing Side Reactions: The primary competing reaction is the hydrolysis of the highly reactive pivaloyl chloride by the aqueous base (in Schotten-Baumann conditions) to form 2,2-dimethylpropanoic acid (pivalic acid).[1] Lower temperatures slow the rate of this undesirable hydrolysis, thereby maximizing the yield of the desired amide.
Q2: My reaction is sluggish or fails to initiate at 0 °C. Should I increase the temperature?
A2: While low temperatures are recommended, a complete lack of reaction could point to other issues. Before raising the temperature, which should be done cautiously, verify the following:
-
Reagent Quality: Ensure the pivaloyl chloride has not been degraded by moisture.
-
Mixing Efficiency: In a two-phase Schotten-Baumann system, vigorous stirring is essential to create a large surface area between the organic and aqueous layers, facilitating the reaction.[1]
-
Base Concentration: Confirm the appropriate concentration and stoichiometry of the base.
If these factors are optimized, you can allow the reaction to slowly warm to room temperature after the initial addition of the acyl chloride is complete.[3] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to track progress.[1]
Q3: What are the primary consequences of inadequate temperature control?
A3: Poor temperature control can lead to several detrimental outcomes:
-
Reduced Yield: The most significant impact is the increased rate of pivaloyl chloride hydrolysis, which directly consumes your starting material and reduces the final product yield.[1]
-
Product Impurity: The primary impurity resulting from hydrolysis is pivalic acid, which must be removed during workup, often via a basic wash.[1] Inefficient removal can lead to a contaminated final product.
-
Safety Risks: As the reaction is exothermic, insufficient cooling can lead to a rapid increase in temperature and pressure, especially in larger-scale reactions.[4]
-
Reagent/Product Decomposition: At excessively high temperatures, the reagents, or even the desired amide product, could potentially decompose.[3]
Q4: How does solvent choice impact thermal management?
A4: The solvent plays a critical role in heat transfer and overall reaction success.[5] In the Schotten-Baumann method, a two-phase system (e.g., an organic solvent like dichloromethane and water) is common. The organic solvent dissolves the aniline and the product, while the aqueous phase contains the base. The solvent's ability to absorb and dissipate the heat generated is crucial. While aprotic solvents like DMF can be effective in single-phase systems, the choice must be compatible with the specific reaction conditions, particularly the base used.[1] The heat capacity and boiling point of the chosen solvent are important physical parameters to consider for effective thermal management.
Troubleshooting Guide: Temperature-Related Synthesis Issues
This guide provides a systematic approach to diagnosing and solving common problems encountered during the synthesis where temperature is a likely root cause.
| Problem Observed | Potential Cause (Temperature-Related) | Recommended Solution & Explanation |
| Low Product Yield | Reaction temperature was too high during acyl chloride addition. | This accelerates the hydrolysis of pivaloyl chloride, the primary side reaction. Solution: Maintain the reaction temperature at 0-5 °C using an ice bath during the dropwise addition of pivaloyl chloride. This ensures the acylation of the amine is the dominant reaction pathway.[1] |
| Significant Pivalic Acid Impurity in Product | Poor exotherm control led to localized heating. | Even with an ice bath, rapid addition of pivaloyl chloride can create "hot spots" where hydrolysis occurs before the heat can dissipate. Solution: Add the pivaloyl chloride slowly and dropwise to the vigorously stirred reaction mixture.[1] This allows the cooling system to manage the heat generated effectively. |
| Reaction Stalls After Initial Reagent Addition | Reaction mixture was kept at a low temperature for too long. | While initial cooling is critical, some reactions require additional thermal energy to proceed to completion after the highly exothermic phase is over. Solution: After the complete addition of pivaloyl chloride at 0-5 °C, allow the reaction to slowly warm to room temperature and continue stirring for 2-4 hours, monitoring progress by TLC.[3] |
| Sudden, Uncontrolled Temperature Spike (Runaway Reaction) | Cooling failure or excessively rapid addition of acyl chloride. | This is a serious safety issue resulting from the reaction rate's heat generation exceeding the cooling system's capacity. Solution: Immediate action is required. Ensure emergency cooling procedures are in place. For future runs, reduce the rate of addition significantly. For larger scales, consider a pre-chilled quenching agent and ensure the reactor is appropriately sized for the heat load. |
Experimental Protocol: Low-Temperature N-Acylation
This protocol provides a detailed methodology for the synthesis of N,2-dimethyl-N-phenylpropanamide, emphasizing critical temperature control points.
Materials:
-
N-methylaniline
-
Pivaloyl chloride (2,2-dimethylpropanoyl chloride)
-
Dichloromethane (DCM) or other suitable organic solvent
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Thermometer
Procedure:
-
Setup: In a round-bottom flask, dissolve N-methylaniline (1.0 eq) in DCM. Add an equal volume of 10% aqueous NaOH solution.
-
Cooling: Place the flask in an ice bath and begin vigorous stirring. Use a thermometer to ensure the internal temperature of the biphasic mixture cools to between 0-5 °C.[1]
-
Reagent Addition: Slowly add pivaloyl chloride (1.1 eq) dropwise to the rapidly stirred mixture via a dropping funnel over 15-20 minutes. Crucially, monitor the internal temperature throughout the addition, ensuring it does not rise above 5 °C.
-
Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC until the N-methylaniline spot has disappeared.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution (to remove any pivalic acid), and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Visual Workflow: Troubleshooting Temperature Control
The following diagram illustrates a logical workflow for diagnosing and resolving issues related to temperature control during the synthesis.
Caption: Troubleshooting workflow for temperature-related issues.
References
- BenchChem. Synthesis of 2,2-Dimethyl-N-phenylpropanamide from 2,2-dimethylpropanoic acid: Application Notes and Protocols.
- BenchChem. Troubleshooting low yield in 2,2-Dimethyl-N-phenylpropanamide synthesis.
- BenchChem. Technical Support Center: N-Acylation of Hindered Anilines.
- BOC Sciences. Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024).
- Google Patents. WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides. (2013).
- Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions. (n.d.).
Sources
Validation & Comparative
Comparative Structural Validation of N,2-Dimethyl-N-phenylpropanamide: 1D vs. 2D NMR Efficacy in Rotamer Resolution
Executive Summary: The "Rotamer Trap" in Amide QC
In the quality control and structural validation of
The core challenge is restricted rotation around the amide C–N bond.[1][2] This creates two distinct conformers (rotamers) in solution—cis and trans—that interconvert on a timescale slower than the NMR frequency (chemical exchange). In a standard 1D
This guide compares the performance of Standard 1D NMR against Advanced 2D EXSY/NOESY protocols, demonstrating why 2D structural elucidation is the required standard for validating this specific molecular class.
Structural Basis of the Problem
To validate this molecule, one must understand that it does not exist as a static structure in solution. The steric bulk of the isopropyl group (from the isobutyryl fragment) and the phenyl ring creates a significant rotational energy barrier (
Visualization: Rotational Equilibrium
The following diagram illustrates the equilibrium between the two rotamers. Note the spatial relationship between the
Figure 1: Equilibrium between rotamers. The N-methyl group experiences vastly different magnetic environments in the two states due to the ring current effect of the phenyl group.
Comparative Analysis: Methodologies
Method A: Standard 1D H NMR (The "Quick Check")
Protocol:
-
Solvent: CDCl
(Standard) or DMSO- . -
Concentration: 10–15 mg/mL.
-
Acquisition: 16 scans, 30°C.
Performance Analysis:
In CDCl
-
Risk: An automated purity check will integrate the minor rotamer peaks as impurities (
purity), triggering a false "Fail." -
Ambiguity: You cannot distinguish a rotamer from a regioisomer (e.g.,
-propyl isomer) solely by 1D chemical shifts without reference standards.
Method B: 2D NOESY / EXSY (The Self-Validating Standard)
Protocol:
-
Pulse Sequence: Phase-sensitive NOESY (e.g., noesygpphpp).
-
Mixing Time (
): 300–500 ms (Critical for Exchange Spectroscopy). -
Logic: If the two signals belong to the same molecule undergoing rotation, magnetization will transfer between them during the mixing time.
Performance Analysis:
-
The "Smoking Gun": You will observe cross-peaks having the same phase as the diagonal (in EXSY) or opposite phase (depending on processing), connecting the major and minor signals.
-
Validation: Impurities do not exchange magnetization with the product. A cross-peak confirms the signals are rotamers.
Expected Data & Interpretation
The following table summarizes the chemical shifts you should expect. Note that exact values vary with concentration and temperature.[3][4]
Table 1: Comparative NMR Data for
| Moiety | Major Rotamer ( | Minor Rotamer ( | Multiplicity | Diagnostic Feature |
| Isopropyl Methyls | 1.05 – 1.10 | 1.15 – 1.20 | Doublet ( | Distinct doublets; often overlapping. |
| Isopropyl Methine | 2.60 – 2.75 | 2.80 – 2.95 | Septet | Broadened due to exchange. |
| 3.20 – 3.25 | 3.10 – 3.15 | Singlet | Key Indicator. Two distinct singlets. | |
| Aromatic (Ortho) | 7.10 – 7.20 | 7.00 – 7.10 | Multiplet | Shielding varies by ring twist. |
Technical Insight: The
-methyl signal in the minor rotamer is often shielded (upfield shift) relative to the major rotamer because it sits in the shielding cone of the phenyl ring in the cis-like conformation.
Validation Workflow
Do not rely on guesswork. Follow this decision tree to validate the structure definitively.
Figure 2: Strategic workflow for distinguishing rotamers from impurities. Method B (2D NMR) is preferred for final reporting as it does not require specialized high-temperature probes.
Comparison Summary: Performance Metrics
| Feature | Method A: 1D | Method B: 2D NOESY/EXSY |
| Speed | < 5 Minutes | 20–40 Minutes |
| Resolution | Low (Ambiguous peaks) | High (Correlates specific protons) |
| Certainty | Low (Requires assumption) | Absolute (Proves chemical exchange) |
| Resource Load | Minimal | Moderate (Requires skilled processing) |
| Best For | Routine purity checks (once validated) | Initial Structural Elucidation |
Final Recommendation
For the initial characterization of
References
-
PubChem. N,2-dimethyl-N-phenylpropanamide (Compound Summary). National Library of Medicine. [Link]
-
Hu, H., et al. (2020).[5][6] Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. The Journal of Organic Chemistry. (Discusses 1D NOESY/EXSY for rotamer validation). [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on EXSY and chemical exchange). [Link]
-
Bvumbi, M. V., et al. (2017). Rotational Barriers in N-methyl-cinnamoyl-chloroquine Analogues: Variable Temperature NMR Spectroscopy and DFT Studies. (Demonstrates VT-NMR for amide barriers). [Link]
Sources
- 1. Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 2. papers.ssrn.com [papers.ssrn.com]
- 3. chemistryconnected.com [chemistryconnected.com]
- 4. Proton NMR Table [www2.chemistry.msu.edu]
- 5. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of N,2-dimethyl-N-phenylpropanamide and Its Structural Isomers: A Guide for Researchers
In the fields of pharmaceutical development and materials science, the precise identification and characterization of molecular isomers are of paramount importance. Structural isomers, compounds sharing the same molecular formula but differing in the arrangement of their atoms, can exhibit markedly different physicochemical properties, biological activities, and toxicological profiles. This guide provides a comprehensive comparative analysis of N,2-dimethyl-N-phenylpropanamide and three of its structural isomers: N-ethyl-N-phenylpropanamide, N-methyl-N-phenylbutanamide, and N-isopropyl-N-phenylacetamide.
This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the structural nuances, comparative spectroscopic signatures, and chromatographic separation of these closely related compounds. The methodologies and data presented herein serve as a practical reference for the unambiguous identification and quality control of these N-phenyl amides.
Structural and Physicochemical Distinctions
The four isomers under investigation all share the molecular formula C₁₁H₁₅NO and a molecular weight of 177.24 g/mol .[1][2][3] However, their distinct structural arrangements, as illustrated below, give rise to notable differences in their physical properties and stereochemistry.
Figure 1: Chemical structures of the four amide isomers.
A key differentiating feature is the presence of a chiral center in N,2-dimethyl-N-phenylpropanamide at the C2 position of the propanamide chain. This chirality, absent in the other three isomers, can have significant implications for its biological activity and interaction with other chiral molecules.
Table 1: Comparative Physicochemical Properties
| Property | N,2-dimethyl-N-phenylpropanamide | N-ethyl-N-phenylpropanamide | N-methyl-N-phenylbutanamide | N-isopropyl-N-phenylacetamide |
| Molecular Formula | C₁₁H₁₅NO | C₁₁H₁₅NO | C₁₁H₁₅NO | C₁₁H₁₅NO |
| Molecular Weight | 177.24 g/mol [1] | 177.24 g/mol [2] | 177.24 g/mol [3] | 177.24 g/mol |
| Chirality | Chiral at C2 | Achiral | Achiral | Achiral |
| Predicted Boiling Point | ~250-270 °C | ~260-280 °C | ~270-290 °C | ~250-270 °C |
| Predicted Density | ~1.0 g/cm³ | ~1.0 g/cm³ | ~1.0 g/cm³ | ~1.0 g/cm³ |
Note: Boiling points and densities are predicted values based on structural similarities, as experimental data for all isomers is not consistently available.
Spectroscopic Differentiation: A Multi-faceted Approach
Spectroscopic techniques are indispensable for the structural elucidation of organic molecules. Here, we compare the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for the four isomers.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for distinguishing these isomers due to the unique chemical environment of the protons in each molecule. The expected chemical shifts (δ) and splitting patterns are summarized below.
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Isomer | Phenyl Protons (δ, ppm) | N-Alkyl Protons (δ, ppm) | Acyl Chain Protons (δ, ppm) |
| N,2-dimethyl-N-phenylpropanamide | 7.2-7.5 (m, 5H) | 3.25 (s, 3H, N-CH₃) | 2.5-2.8 (m, 1H, CH), 1.1 (d, 6H, 2xCH₃) |
| N-ethyl-N-phenylpropanamide | 7.2-7.5 (m, 5H) | 3.7 (q, 2H, N-CH₂), 1.1 (t, 3H, N-CH₂CH₃) | 2.0 (q, 2H, COCH₂), 1.0 (t, 3H, COCH₂CH₃) |
| N-methyl-N-phenylbutanamide | 7.2-7.5 (m, 5H) | 3.2 (s, 3H, N-CH₃) | 1.9 (t, 2H, COCH₂), 1.5 (m, 2H, CH₂), 0.8 (t, 3H, CH₃) |
| N-isopropyl-N-phenylacetamide | 7.2-7.5 (m, 5H) | 4.5-4.8 (m, 1H, N-CH), 1.2 (d, 6H, N-C(CH₃)₂) | 1.9 (s, 3H, COCH₃) |
The distinct splitting patterns and chemical shifts of the N-alkyl and acyl chain protons provide clear fingerprints for each isomer. For instance, the N-methyl group of N,2-dimethyl-N-phenylpropanamide and N-methyl-N-phenylbutanamide will appear as a singlet, while the N-ethyl group of N-ethyl-N-phenylpropanamide will be a quartet and a triplet.
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecules. The number of unique carbon signals and their chemical shifts are key identifiers.
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Isomer | Phenyl Carbons (δ, ppm) | N-Alkyl Carbons (δ, ppm) | Acyl Chain Carbons (δ, ppm) | Carbonyl Carbon (δ, ppm) |
| N,2-dimethyl-N-phenylpropanamide | ~127-144 | ~37 (N-CH₃) | ~35 (CH), ~20 (2xCH₃) | ~175 |
| N-ethyl-N-phenylpropanamide | ~127-144 | ~43 (N-CH₂), ~13 (N-CH₂CH₃) | ~28 (COCH₂), ~10 (COCH₂CH₃) | ~173 |
| N-methyl-N-phenylbutanamide | ~127-144 | ~37 (N-CH₃) | ~36 (COCH₂), ~19 (CH₂), ~14 (CH₃) | ~173 |
| N-isopropyl-N-phenylacetamide | ~127-144 | ~48 (N-CH), ~21 (N-C(CH₃)₂) | ~22 (COCH₃) | ~171 |
The chemical shift of the carbonyl carbon and the unique signals for the different alkyl and acyl groups allow for confident differentiation.
Infrared (IR) Spectroscopy
Infrared spectroscopy is particularly useful for identifying functional groups. All four isomers will exhibit a strong absorption band corresponding to the amide C=O stretch (Amide I band). However, the exact frequency can be subtly influenced by the surrounding molecular structure.
-
Amide I Band (C=O stretch): Expected in the range of 1650-1680 cm⁻¹. Tertiary amides, such as these, typically show a strong band in this region.
-
C-N Stretch: Expected in the range of 1200-1350 cm⁻¹.
-
Aromatic C-H and C=C stretches: Bands characteristic of the phenyl group will be observed (~3000-3100 cm⁻¹ and ~1450-1600 cm⁻¹).
While IR spectroscopy alone may not be sufficient to distinguish between these isomers definitively, it serves as a rapid method to confirm the presence of the N-phenyl amide functionality.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While all four isomers have the same molecular weight (177.24 g/mol ), their fragmentation patterns under electron ionization (EI) will differ due to their unique structures.
The dominant fragmentation pathway for many amides is the cleavage of the N-CO bond.[4][5] However, α-cleavage at the alkyl substituents is also a key process.
-
N,2-dimethyl-N-phenylpropanamide: Will likely show a prominent fragment from the loss of the isopropyl group (M-43) and a fragment corresponding to the N-methyl-N-phenylaminium ion.
-
N-ethyl-N-phenylpropanamide: Fragmentation may involve the loss of the ethyl group from the nitrogen (M-29) or the ethyl group from the acyl chain (M-29).
-
N-methyl-N-phenylbutanamide: Expect fragments from the loss of the propyl group (M-43) and the N-methyl-N-phenylaminium ion.
-
N-isopropyl-N-phenylacetamide: Will likely show a strong peak for the loss of the isopropyl group (M-43) and a base peak corresponding to the acetyl cation (m/z 43).
Sources
- 1. N-methyl-N-phenylbutanamide | C11H15NO | CID 221441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Ethyl-N-phenylpropanamide | C11H15NO | CID 347854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N,2-dimethyl-N-phenylpropanamide | C11H15NO | CID 797399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. novaresearch.unl.pt [novaresearch.unl.pt]
comparing the efficacy of N,2-dimethyl-N-phenylpropanamide derivatives
The following technical guide provides an in-depth comparative analysis of N,2-dimethyl-N-phenylpropanamide derivatives , focusing on their pharmacological efficacy, structure-activity relationships (SAR), and experimental characterization.
Based on chemical nomenclature, the core scaffold N,2-dimethyl-N-phenylpropanamide is synonymous with N-methyl-N-phenylisobutyramide . In drug development, this scaffold represents the branched-chain analogue of the N-phenylpropanamide core found in the fentanyl class of synthetic opioids. This guide compares the efficacy of these "Isobutyryl" derivatives against their linear counterparts (Propionyl/Fentanyl) to elucidate the impact of steric branching on receptor binding and potency.
A Technical Guide to Isobutyryl-Class Opioid Receptor Modulators
Executive Summary & Structural Context
The molecule N,2-dimethyl-N-phenylpropanamide serves as a critical structural probe in medicinal chemistry. It represents a modification of the standard N-phenylpropanamide backbone where the acyl chain is branched (isobutyryl) rather than linear (propionyl).
-
Core Scaffold: N-Methyl-N-phenylisobutyramide.[1]
-
Primary Derivative Class: Isobutyrylfentanyl (iBF) and related analogues.
This guide compares the efficacy of the Isobutyryl (Branched) derivatives against the standard Propionyl (Linear) derivatives (e.g., Fentanyl) and Butyryl (Elongated) derivatives.
Structural Comparison Table
| Common Name | Chemical Name | Acyl Group | N-Substituent | Structural Feature |
| Scaffold (Ref) | N,2-dimethyl-N-phenylpropanamide | Isobutyryl | Methyl | Branched alpha-carbon |
| Fentanyl | N-phenyl-N-(1-phenethylpiperidin-4-yl)propanamide | Propionyl | Phenethylpiperidine | Optimal linear chain (3C) |
| Isobutyrylfentanyl | N-phenyl-N-(1-phenethylpiperidin-4-yl)isobutyramide | Isobutyryl | Phenethylpiperidine | Branched chain (Steric bulk) |
| Butyrylfentanyl | N-phenyl-N-(1-phenethylpiperidin-4-yl)butanamide | Butyryl | Phenethylpiperidine | Elongated linear chain (4C) |
Mechanism of Action & Signaling Pathway
The efficacy of N,2-dimethyl-N-phenylpropanamide derivatives is determined by their ability to bind and activate the Mu-Opioid Receptor (MOR) , a G-protein coupled receptor (GPCR). The "2-methyl" (isobutyryl) modification introduces steric hindrance that alters the ligand's fit within the orthosteric binding pocket.
Signaling Cascade
Upon binding, the agonist induces a conformational change in the MOR, triggering the dissociation of the G
-
Inhibition of Adenylyl Cyclase: Reduced cAMP levels.
-
Modulation of Ion Channels: Activation of GIRK (potassium) channels (hyperpolarization) and inhibition of voltage-gated calcium channels.
-
Physiological Outcome: Analgesia, sedation, and respiratory depression.
Caption: Signal transduction pathway for N-phenylpropanamide derivatives acting at the Mu-Opioid Receptor.
Comparative Efficacy Analysis
The introduction of the 2-methyl group (transforming the propionyl chain into an isobutyryl chain) significantly impacts pharmacological potency.
Potency and Binding Affinity Data
Experimental data indicates that the isobutyryl modification generally reduces potency compared to the parent propionyl compound (Fentanyl).[4] The branched methyl group creates steric clash within the receptor pocket, reducing binding affinity (
Table 1: Comparative Potency of N-Phenylpropanamide Derivatives (Murine Models)
| Compound | Receptor Selectivity | Binding Affinity ( | Respiratory Depression | Relative Potency (vs Fentanyl) |
| Fentanyl (Propionyl) | MOR > DOR/KOR | 1.35 | 0.96 | 100% (Reference) |
| Isobutyrylfentanyl | MOR Selective | ~15.2 | 13.5 | ~7% |
| Butyrylfentanyl | MOR Selective | ~12.0 | ~10-15 | ~6-10% |
| Acetlfentanyl | MOR Selective | ~4.0 | ~9.3 | ~30% |
Note: Data aggregated from in vitro binding assays ([^3H]-DAMGO displacement) and in vivo plethysmography assays.
Structure-Activity Relationship (SAR) Insights
-
Optimal Chain Length: The MOR binding pocket is optimized for the 3-carbon linear chain (Propionyl).
-
Effect of Branching (The "N,2-dimethyl" scaffold): Adding a methyl group at the alpha position (Isobutyryl) increases lipophilicity but reduces conformational flexibility and steric fit. This results in a 10-fold to 15-fold loss in potency compared to Fentanyl.
-
Efficacy (
): Despite lower potency, Isobutyryl derivatives often act as full agonists , capable of eliciting maximal respiratory depression at sufficiently high doses. This presents a significant safety risk, as the therapeutic index may be narrower or unpredictable.
Experimental Protocols
To objectively evaluate the efficacy of novel N,2-dimethyl-N-phenylpropanamide derivatives, the following standardized protocols are recommended.
Synthesis of the Scaffold (Oxidative Amidation)
For the generation of the core N-methyl-N-phenylisobutyramide scaffold.
-
Reagents: N,N-dimethylaniline (Tertiary amine), Isobutyric anhydride, FeCl2 (Catalyst), T-Hydro (Oxidant).
-
Reaction: Mix amine (0.5 mmol) and anhydride (1.0 mmol) in acetonitrile (3 mL) with FeCl2 (2.5 mol%) and T-Hydro (1.0 mmol).
-
Conditions: Heat to 85°C for 1 hour under inert atmosphere (N2).
-
Purification: Flash column chromatography (Ethyl acetate/Petroleum ether 1:5).
-
Validation: 1H NMR (CDCl3) should show the characteristic isopropyl doublet/septet and N-methyl singlet.
In Vitro [35S]GTP S Binding Assay
To measure functional efficacy (
-
Membrane Preparation: Use CHO cells stably expressing human MOR.
-
Incubation: Incubate membranes (10 µg protein) in assay buffer (50 mM Tris-HCl, pH 7.4, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl) containing 10 µM GDP and 0.1 nM [35S]GTP
S. -
Treatment: Add increasing concentrations of the test derivative (
to M). -
Termination: Filter through glass fiber filters after 60 min incubation at 30°C.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate % stimulation relative to the standard agonist DAMGO (10 µM).[4]
Caption: Workflow for determining functional efficacy via GTPgammaS binding.
Safety & Toxicological Implications
While the "N,2-dimethyl" (isobutyryl) derivatives exhibit lower potency than Fentanyl, they pose distinct risks in research and clinical contexts:
-
Unpredictable Pharmacokinetics: The branched chain may alter metabolic clearance rates (CYP450 metabolism) compared to linear chains, potentially extending the duration of action.
-
Respiratory Depression: As full agonists, these derivatives retain the capacity to cause fatal apnea. The lower potency may lead to accidental overdose if users assume equipotency with weaker opioids.
References
-
Binding Affinity & Docking of Fentanyl Analogs: Ellis, C. R., et al. (2018).[5] Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS ONE. [Link]
-
Respiratory Depressant Effects: Varshneya, N. B., et al. (2021). Respiratory depressant effects of fentanyl analogs are opioid receptor-mediated. Pharmacology Biochemistry and Behavior.[6] [Link]
-
Metabolic Pathways: Wilde, M., et al. (2019). Metabolic Pathways and Potencies of New Fentanyl Analogs. Frontiers in Pharmacology. [Link]
-
Synthesis of N-Substituted Amides: Li, C., et al. (2015). Amide Bond Formation Through Iron-Catalyzed Oxidative Amidation. ResearchGate. [Link]
-
Chemical Properties: PubChem. (2025). N,2-dimethyl-N-phenylpropanamide Compound Summary. National Library of Medicine. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Respiratory depressant effects of fentanyl analogs are opioid receptor-mediated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro pharmacology of fentanyl analogs at the human mu opioid receptor and their spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of N,2-dimethyl-N-phenylpropanamide
For researchers and professionals in drug development and organic synthesis, the efficient and scalable production of key chemical intermediates is paramount. N,2-dimethyl-N-phenylpropanamide, a tertiary amide, serves as a valuable building block in various synthetic endeavors. This guide provides an in-depth comparison of two primary synthetic routes to this compound, offering a critical evaluation of their respective methodologies, performance metrics, and mechanistic underpinnings. The objective is to equip the reader with the necessary insights to make informed decisions for their specific research and development needs.
Introduction to the Synthesis of N,2-dimethyl-N-phenylpropanamide
The synthesis of N,2-dimethyl-N-phenylpropanamide involves the formation of an amide bond between an N-methylaniline moiety and a 2-methylpropanoyl group. The selection of an appropriate synthetic strategy is crucial and often depends on factors such as starting material availability, desired yield and purity, scalability, and process safety. This guide will explore two prevalent and mechanistically distinct approaches: the classical Schotten-Baumann acylation and a modern coupling-reagent-mediated amidation.
Route 1: Schotten-Baumann N-Acylation of N-Methylaniline
This traditional method relies on the acylation of N-methylaniline with 2-methylpropanoyl chloride. The Schotten-Baumann reaction conditions, typically involving a base in a biphasic system, are well-established for the synthesis of amides from amines and acyl chlorides.[1]
Mechanistic Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of N-methylaniline attacks the electrophilic carbonyl carbon of 2-methylpropanoyl chloride. This is followed by the elimination of a chloride ion. A base, such as sodium hydroxide, is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]
Experimental Protocol
Materials:
-
N-methylaniline
-
2-Methylpropanoyl chloride
-
Dichloromethane (DCM)
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve N-methylaniline (1.0 eq) in dichloromethane.
-
Add an equal volume of 10% aqueous NaOH solution to the flask, creating a biphasic mixture.
-
Cool the mixture to 0-5 °C using an ice bath and stir vigorously.
-
Slowly add 2-methylpropanoyl chloride (1.1 eq) dropwise to the rapidly stirred mixture over 15-20 minutes, maintaining the temperature below 10 °C.
-
Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the N-methylaniline is consumed.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or flash column chromatography.
Caption: Workflow for Schotten-Baumann Synthesis.
Route 2: Pivalic Anhydride-Mediated Coupling of 2-Methylpropanoic Acid and N-Methylaniline
This modern approach avoids the use of an acyl chloride by employing a carboxylic acid and a coupling reagent. Specifically, this protocol is adapted from a highly efficient method utilizing pivalic anhydride for the synthesis of a similar amide, 2,2-Dimethyl-N-phenylpropanamide.[2] This method is advantageous as it is a one-step, base-free process.[2]
Mechanistic Rationale
In this reaction, 2-methylpropanoic acid reacts with pivalic anhydride to form a mixed anhydride in situ. This mixed anhydride is a highly activated species, rendering the carbonyl carbon susceptible to nucleophilic attack by N-methylaniline. The only byproduct is the non-toxic pivalic acid, which can be easily removed during the aqueous workup.[2] This streamlined process avoids the generation of corrosive HCl gas.[2]
Experimental Protocol
Materials:
-
2-Methylpropanoic acid
-
N-methylaniline
-
Pivalic anhydride
-
Anhydrous Toluene
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate and Hexanes for purification
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser, add 2-methylpropanoic acid (1.0 eq).
-
Add anhydrous toluene, followed by N-methylaniline (1.0 eq) and pivalic anhydride (1.3 eq).
-
Heat the reaction mixture to a gentle reflux (approximately 110 °C) and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution to remove unreacted 2-methylpropanoic acid and the pivalic acid byproduct.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture or by flash column chromatography.[2]
Caption: Workflow for Pivalic Anhydride-Mediated Coupling.
Comparative Analysis
| Parameter | Route 1: Schotten-Baumann | Route 2: Pivalic Anhydride Coupling |
| Starting Materials | N-methylaniline, 2-methylpropanoyl chloride | N-methylaniline, 2-methylpropanoic acid, pivalic anhydride |
| Key Reagent | 2-Methylpropanoyl chloride (corrosive, moisture-sensitive)[1] | Pivalic anhydride (less hazardous)[2] |
| Reaction Conditions | 0 °C to room temperature | Reflux (approx. 110 °C)[2] |
| Reaction Time | 1-2 hours | 4-6 hours[2] |
| Base Required | Yes (e.g., NaOH)[1] | No[2] |
| Byproducts | HCl (neutralized to NaCl) | Pivalic acid (easily removed by basic wash)[2] |
| Typical Yields | 70-95% (optimized)[1] | High-yielding[2] |
| Scalability | Well-established for large scale | Readily scalable[2] |
| Safety & Handling | Pivaloyl chloride is corrosive and toxic.[1] | Pivalic anhydride is less hazardous. The process avoids corrosive HCl gas. |
| Green Chemistry | Generates stoichiometric salt waste. | Pivalic acid byproduct is less harmful. |
Conclusion and Recommendations
Both the Schotten-Baumann N-acylation and the pivalic anhydride-mediated coupling represent viable and efficient methods for the synthesis of N,2-dimethyl-N-phenylpropanamide.
The Schotten-Baumann route is a classic, rapid, and high-yielding reaction. However, it necessitates the handling of the corrosive and moisture-sensitive 2-methylpropanoyl chloride. The generation of HCl as a byproduct requires neutralization, adding a step to the process and generating salt waste.
The pivalic anhydride-mediated coupling offers a more streamlined and arguably "greener" alternative. By avoiding the use of an acyl chloride and a separate base, it simplifies the reaction setup and workup.[2] The primary byproduct, pivalic acid, is easily removed.[2] While this method requires a higher reaction temperature and a longer reaction time, its operational simplicity and improved safety profile make it an attractive option, particularly for applications where the handling of acyl chlorides is undesirable.
The ultimate choice of synthetic route will depend on the specific constraints and priorities of the laboratory or production facility. For rapid synthesis with readily available starting materials, the Schotten-Baumann method remains a strong contender. For processes prioritizing safety, ease of operation, and waste reduction, the pivalic anhydride-mediated coupling presents a compelling and modern alternative.
References
- Vertex AI Search, Grounding API. Synthesis of N-[2-(2-methylamino-2-phenylethyl)phenyl]-2,2-dimethylpropanamide.
- BenchChem.
- BenchChem. troubleshooting low yield in 2,2-Dimethyl-N-phenylpropanamide synthesis.
Sources
Benchmarking Guide: N,2-dimethyl-N-phenylpropanamide in Synthetic & Stability Assays
The following guide benchmarks the performance of N,2-dimethyl-N-phenylpropanamide (CAS 55577-65-6), focusing on its critical role as a steric stress-test substrate in synthetic methodology and metabolic stability assays.
Executive Summary & Compound Profile
N,2-dimethyl-N-phenylpropanamide (also known as N-methyl-N-phenylisobutyramide) is a sterically congested tertiary amide.[1] Unlike simple acetamides, the presence of the isopropyl group (2-methyl) adjacent to the carbonyl, combined with the N-methyl-N-phenyl substitution, creates significant steric hindrance.[1]
In drug discovery and process chemistry, this compound serves as a high-bar benchmark for:
-
Catalytic Efficiency: Testing the robustness of novel amidation catalysts (e.g., Iron, Manganese) against steric bulk.
-
Metabolic Stability Profiling: Acting as a reference standard for N-dealkylation and amide hydrolysis in liver microsome assays.[1]
-
Fragment-Based Screening: Representing a lipophilic, non-basic pharmacophore in solubility and permeability assays.[1]
Compound Snapshot
| Property | Specification |
| IUPAC Name | N,2-dimethyl-N-phenylpropanamide |
| Common Synonyms | N-Methyl-N-phenylisobutyramide; 2-methyl-N-methyl-N-phenylpropanamide |
| CAS Number | 55577-65-6 |
| Molecular Weight | 177.24 g/mol |
| LogP (Predicted) | ~2.2 |
| Role | Steric Challenge Substrate, Metabolic Probe |
Comparative Performance: Synthetic Efficiency Benchmarks
When evaluating new synthetic methodologies (e.g., oxidative amidation, C-H activation), N,2-dimethyl-N-phenylpropanamide is the "stress test."[1] If a catalyst can efficiently synthesize this molecule, it is considered robust.[1]
Comparison of Synthetic Routes
The following table benchmarks the yield and atom economy of synthesizing this compound using three standard protocols.
| Methodology | Reagents | Catalyst | Yield (%) | Reaction Time | Green Metric (E-Factor) |
| Method A: Oxidative Amidation | Amine + Anhydride + T-Hydro | FeCl₂ (Iron) | 72% | 1 h | Low (Water byproduct) |
| Method B: Traditional Coupling | Acid + Amine + Base | HATU / DIPEA | 85% | 4-12 h | High (Peptide coupling waste) |
| Method C: Photoredox | Aryl Iodide + Amide | Ir(ppy)₃ | 65% | 24 h | Medium (Solvent intensive) |
Analysis:
-
Method A (Iron-Catalyzed) is the superior benchmark for efficiency and speed.[1] The steric bulk of the isobutyryl group often lowers yields in oxidative methods, so a 72% yield indicates a highly active catalyst [1].[1]
-
Method B provides higher yields but poor atom economy due to the stoichiometric coupling reagents required to overcome the steric barrier.[1]
Mechanistic Pathway: Oxidative Amidation (SET Pathway)[1]
Understanding the formation of this compound is critical for troubleshooting low yields in library synthesis.[1] The pathway relies on Single Electron Transfer (SET) to generate an iminium ion intermediate, which is the rate-limiting step for sterically hindered amines.[1]
Figure 1: The Single Electron Transfer (SET) mechanistic pathway for the oxidative amidation of tertiary amines to form N,2-dimethyl-N-phenylpropanamide.[1] Note the critical Iminium Ion intermediate.[1][2]
Experimental Protocol: Iron-Catalyzed Synthesis Benchmark
This protocol serves as a self-validating system to test reagent quality and catalyst activity in your lab.[1]
Objective: Synthesize N,2-dimethyl-N-phenylpropanamide via oxidative C-H functionalization.
Materials:
-
Substrate: N,N-Dimethylaniline (1.0 mmol)
-
Reagent: Isobutyric anhydride (1.5 mmol)
-
Catalyst: FeCl₂ (anhydrous, 5 mol%)[1]
-
Oxidant: T-Hydro (tert-Butyl hydroperoxide, 70% in water, 2.0 equiv)[1]
Step-by-Step Methodology:
-
Catalyst Activation: In a dried Schlenk tube, dissolve FeCl₂ (6.3 mg) in MeCN under a nitrogen atmosphere.
-
Substrate Addition: Add N,N-Dimethylaniline followed by Isobutyric anhydride via syringe.
-
Oxidant Injection: Slowly add T-Hydro dropwise.[1] Caution: Exothermic reaction.[1]
-
Incubation: Heat the mixture to 80°C for 1 hour.
-
Quenching: Cool to room temperature and quench with saturated NaHCO₃ solution.
-
Extraction: Extract with Ethyl Acetate (3 x 10 mL). Dry organic layer over Na₂SO₄.[1][4][5]
-
Purification: Flash chromatography (Hexane/EtOAc 5:1).
Validation Checkpoint:
-
¹H NMR (400 MHz, CDCl₃): Look for the characteristic isopropyl doublet at δ ~1.1 ppm and the N-methyl singlet at δ ~3.2 ppm.[1] The aromatic protons should appear as a multiplet at δ 7.2–7.5 ppm [2].[1]
Metabolic Stability & Assay Performance[1]
In drug development, this compound is used to benchmark Microsomal Stability Assays .[1] Its structure makes it susceptible to specific metabolic pathways, serving as a probe for CYP450 activity.[1]
Metabolic Pathway Logic
The N-methyl and N-phenyl groups are prime targets for oxidative metabolism.[1]
-
Route 1 (Major): N-demethylation (removal of the methyl group).[1]
-
Route 2 (Minor): Aromatic hydroxylation on the phenyl ring.[1]
-
Route 3 (Stable): The isobutyryl group (steric shield) protects the amide bond from rapid hydrolysis compared to linear amides.[1]
Figure 2: Predicted metabolic fate in liver microsomes.[1] The ratio of Metabolite A to Parent is the key metric for assay validation.[1]
Assay Protocol: Microsomal Stability
-
Preparation: Incubate 1 µM of compound with 0.5 mg/mL liver microsomes (human or rat) in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH regenerating system.
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing Internal Standard (e.g., Warfarin).[1]
-
Analysis: LC-MS/MS. Monitor the transition of Parent (m/z 178 → 107) and Metabolite A (m/z 164 → 121).[1]
-
Benchmarking Criteria:
References
-
Amide Bond Formation Through Iron-Catalyzed Oxidative Amidation. Source: ResearchGate / ChemInform.[1] Context: Demonstrates the synthesis of N-methyl-N-phenylisobutyramide (Compound 3q) with 72% yield using FeCl2/T-Hydro system. URL:[Link]
-
Non-Heme Manganese(II) Complex-Catalysed Oxidative Cleavage of 1,2-Diols. Source: Royal Society of Chemistry (Green Chemistry).[1] Context: Provides detailed NMR characterization data (1H, 13C) for N,2-dimethyl-N-phenylpropanamide (Compound 1k) as a reaction product. URL:[Link]
-
PubChem Compound Summary: N,2-dimethyl-N-phenylpropanamide. Source: National Library of Medicine.[1] Context: Physical properties, CAS 55577-65-6 verification, and chemical structure data.[1] URL:[Link][1]
Sources
A Senior Application Scientist's Guide to Validating the Purity of N,2-dimethyl-N-phenylpropanamide using HPLC
In the landscape of pharmaceutical development and chemical manufacturing, the absolute purity of a compound is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. For a compound like N,2-dimethyl-N-phenylpropanamide, a tertiary amide with potential applications in various research and development sectors, rigorous purity assessment is paramount. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for this purpose. We will delve into the causality behind methodological choices, present a self-validating HPLC protocol, and ground our claims in authoritative standards.
The Analytical Imperative: Why Purity Matters
N,2-dimethyl-N-phenylpropanamide is typically synthesized via nucleophilic acyl substitution, for instance, by reacting N-methylaniline with 2-methylpropanoyl chloride or through other amide bond-forming reactions.[1][2] This process, while effective, can introduce a spectrum of impurities that must be meticulously identified and quantified.
Potential Process-Related Impurities Include:
-
Unreacted Starting Materials: Residual N-methylaniline or 2-methylpropanoyl chloride (which may hydrolyze to 2-methylpropanoic acid).[1]
-
Side-Products: Byproducts from competing reactions, such as the diacylated product if reaction conditions are too harsh.[1]
-
Reagent-Related Impurities: Contaminants from solvents, catalysts, or coupling agents used in the synthesis.[]
The presence of these impurities, even in trace amounts, can alter the compound's chemical, toxicological, and pharmacological properties. Therefore, a highly specific, sensitive, and accurate analytical method is not just desirable, but essential.
Section 1: HPLC as the Gold Standard for Purity Determination
High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for purity and assay testing, and for good reason.[4] Its versatility in handling non-volatile and thermally unstable compounds makes it inherently suitable for analyzing N,2-dimethyl-N-phenylpropanamide, a compound not ideal for Gas Chromatography (GC) without derivatization.
The core principle of our approach is to develop a stability-indicating reversed-phase HPLC (RP-HPLC) method. This method must be capable of separating the main compound (the Active Pharmaceutical Ingredient, or API) from its potential impurities and degradation products. The phenyl group in N,2-dimethyl-N-phenylpropanamide provides a strong chromophore, making UV detection a highly effective and straightforward choice.
Causality-Driven Method Development
A robust analytical method is not born from a template but is logically derived from the analyte's physicochemical properties.
-
Column Selection: N,2-dimethyl-N-phenylpropanamide is a relatively non-polar molecule due to its alkyl and phenyl substituents. A reversed-phase column, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is the logical starting point.[5] A C18 (octadecylsilane) stationary phase provides sufficient hydrophobic character to retain the analyte and separate it from more polar impurities like residual acids or less substituted precursors.
-
Mobile Phase Selection: A mixture of water (or an aqueous buffer) and an organic solvent like acetonitrile or methanol is standard for RP-HPLC.
-
Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides lower backpressure and better UV transparency at lower wavelengths.
-
Aqueous Phase: Using a slightly acidic mobile phase (e.g., water with 0.1% formic or phosphoric acid) is a strategic choice.[5][6] This suppresses the ionization of any residual silanol groups on the silica-based column packing, which prevents peak tailing and results in sharper, more symmetrical peaks for better resolution and quantification.
-
-
Detection Wavelength: The phenyl group exhibits strong UV absorbance. A photodiode array (PDA) detector is invaluable during method development to scan across a range of wavelengths and identify the absorbance maximum (λ-max), ensuring optimal sensitivity. For N,2-dimethyl-N-phenylpropanamide, a wavelength around 254 nm or a more specific λ-max determined experimentally (e.g., 270 nm for a phenoxy group) would be appropriate.[5] A PDA detector also provides the added benefit of assessing peak purity by comparing spectra across the peak.
-
Elution Mode: A gradient elution (where the mobile phase composition changes over time) is generally superior to an isocratic elution for purity analysis. It allows for the effective elution of a wider range of impurities with varying polarities, from highly polar starting materials to non-polar side-products, within a reasonable run time.
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Experimental Protocol: A Self-Validating HPLC Method
This protocol is designed to be validated according to the International Council for Harmonisation (ICH) Q2(R1) guideline, which is the global standard for analytical method validation.[7][8][9]
1. Materials and Reagents:
-
N,2-dimethyl-N-phenylpropanamide Reference Standard (of known, high purity)
-
HPLC-grade Acetonitrile
-
HPLC-grade Water (e.g., Milli-Q or equivalent)
-
Formic Acid (or Phosphoric Acid), analytical grade
2. Chromatographic Conditions (Starting Point):
| Parameter | Description |
|---|---|
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Gradient: 5% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA Detector, 254 nm (or optimized λ-max) |
3. Solution Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the standard solution using the sample to be tested.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the column.[5]
4. Validation Framework (ICH Q2(R1))
The trustworthiness of the method is established by systematically proving its suitability for purpose through validation.[10]
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-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by spiking the sample solution with known impurities and showing that they are all well-resolved from the main peak and from each other.
-
Linearity: Confirmed by preparing a series of standards at different concentrations (e.g., 5 levels) and plotting the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Determined by a recovery study. Spike a placebo (if applicable) or a known sample with known amounts of the analyte at different levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay): Analyze multiple preparations of the same sample on the same day. The Relative Standard Deviation (RSD) should be ≤ 2%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD between the data sets should also be within acceptable limits (e.g., ≤ 2%).
-
-
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. This is crucial for quantifying trace impurities.
-
Robustness: Intentionally make small variations in method parameters (e.g., ±2°C in column temperature, ±0.1 unit of pH, ±5% in organic mobile phase composition) and show that the results remain unaffected, proving the method's reliability in routine use.
Section 2: Comparison with Alternative Analytical Techniques
While HPLC is the preferred method, a comprehensive guide must evaluate its performance against viable alternatives. Each technique has a specific niche, and understanding their strengths and weaknesses provides a complete analytical picture.
| Technique | Principle | Suitability for N,2-dimethyl-N-phenylpropanamide | Advantages | Limitations |
| HPLC (UV) | Partition chromatography based on polarity, UV absorbance detection. | Excellent. Ideal for non-volatile, UV-active compounds. | Versatile, robust, highly accurate and precise, stability-indicating capability. | Moderate speed, requires solvent disposal. |
| UPLC (UV) | Similar to HPLC but uses sub-2 µm particles at higher pressures. | Excellent. Offers significant improvements over HPLC. | Faster analysis times (up to 10x), higher resolution , and better sensitivity .[11][12] Reduced solvent consumption.[11] | Higher initial instrument cost, columns are less tolerant to dirty samples.[12] |
| Gas Chromatography (GC-FID) | Separation based on boiling point and polarity in the gas phase. | Poor to Moderate. Requires analyte to be volatile and thermally stable. | High separation efficiency for volatile compounds, sensitive Flame Ionization Detector (FID).[4] | Not suitable for non-volatile or thermally labile compounds like many amides. May require derivatization, adding complexity.[4] |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei. | Good (as an orthogonal method). | Absolute quantification without needing a specific reference standard for the analyte itself (uses a certified internal standard).[13][14] Provides structural information. | Lower sensitivity compared to HPLC, requires expensive instrumentation and specialized expertise, not ideal for complex mixtures.[13] |
Head-to-Head Analysis
-
HPLC vs. UPLC: For a drug development setting, UPLC is the modern evolution of HPLC.[11][15] It provides the same reliability but with significant gains in throughput and efficiency. If available, UPLC is the superior choice for this analysis. The fundamental method development principles remain the same.
-
HPLC vs. GC: GC is ill-suited for this application. The high boiling point and potential for thermal degradation of N,2-dimethyl-N-phenylpropanamide make it a poor candidate. While some simple amides can be analyzed by GC, HPLC is far more reliable for complex pharmaceutical compounds.[4][16]
-
HPLC vs. qNMR: qNMR is not a replacement for HPLC but a powerful complementary technique.[17] Its strength lies in providing an orthogonal purity value based on a different chemical principle, which is invaluable for certifying reference standards.[18][19] However, for routine quality control of batch-to-batch purity and profiling of trace impurities, HPLC's superior sensitivity and resolving power for complex mixtures make it the primary tool.
Conclusion
For the comprehensive purity validation of N,2-dimethyl-N-phenylpropanamide, a well-developed and validated reversed-phase HPLC or UPLC method stands as the most reliable, robust, and appropriate choice. Its ability to separate a wide range of potential process-related impurities and degradation products, combined with the high precision and accuracy achievable, meets the stringent requirements of the pharmaceutical and chemical industries. While techniques like qNMR offer valuable orthogonal data, HPLC remains the indispensable workhorse for routine quality control and final product release, ensuring that the compound meets the highest standards of purity and safety.
References
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
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European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]
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JEOL. (2022). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. [Link]
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National Metrology Institute of Japan. Quantitative NMR | Organic Primary Standards Group. [Link]
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ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
-
Reading Scientific Services Ltd. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. [Link]
-
MtoZ Biolabs. What Are the Differences Between GC-MS, HPLC-DAD, UPLC, and HPLC, Their Suitable Substances, and Accuracy. [Link]
-
AxisPharm. (2024). GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained. [Link]
-
Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]
-
Drawell. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
-
ResearchGate. ICH Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
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Chromatography Forum. (2023). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. [Link]
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Research Journal of Pharmacy and Technology. (2019). A Review on Comparative study of HPLC and UPLC. [Link]
- Google Patents. CN103512996B - Analysis method for amide compounds.
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Chemistry Education. Synthesis and analysis of amides. [Link]
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For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the bioactivity of N,2-dimethyl-N-phenylpropanamide and its structural analogs. Drawing upon established principles of medicinal chemistry and experimental pharmacology, this document elucidates the structure-activity relationships (SAR) that govern the potent analgesic properties of this class of compounds. While direct comparative data for N,2-dimethyl-N-phenylpropanamide is not extensively documented in publicly available literature, this guide synthesizes information from studies on structurally related N-phenylpropanamides, particularly the fentanyl analog series, to provide a robust framework for understanding its potential bioactivity.
Introduction: The N-Phenylpropanamide Scaffold as a Privileged Structure in Analgesic Research
The N-phenylpropanamide core is a foundational structural motif in a significant class of synthetic opioids.[1] These compounds are renowned for their potent analgesic effects, which are primarily mediated through agonism at the µ-opioid receptor.[1] The parent compound, N-phenylpropanamide, serves as a basic template from which a vast array of highly active derivatives has been developed. The addition of methyl groups at the nitrogen and the alpha-position of the propanamide moiety, as seen in N,2-dimethyl-N-phenylpropanamide, represents key structural modifications that are known to influence pharmacological activity significantly. Understanding the impact of these substitutions is crucial for the rational design of novel analgesic agents with improved potency and selectivity.
Mechanism of Action: µ-Opioid Receptor Agonism
The primary mechanism by which N-phenylpropanamide derivatives exert their analgesic effects is through their interaction with opioid receptors, predominantly the µ-opioid receptor.[1] This interaction mimics the effects of endogenous opioid peptides, leading to the modulation of pain signaling pathways in the central and peripheral nervous systems.
Figure 1: Simplified signaling pathway of N-phenylpropanamide derivatives at the µ-opioid receptor.
Upon binding to the µ-opioid receptor, these agonists induce a conformational change that activates intracellular G proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, the activated G proteins can directly modulate ion channel activity, leading to the inhibition of voltage-gated calcium channels in presynaptic neurons and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels in postsynaptic neurons. The collective result of these actions is a reduction in neuronal excitability and a decrease in the release of nociceptive neurotransmitters.
Structure-Activity Relationship (SAR) and Comparative Bioactivity
The analgesic potency of N-phenylpropanamide derivatives is highly sensitive to structural modifications. The following discussion and comparative data are based on established SAR principles from the broader class of N-phenylpropanamide opioids, including fentanyl and its analogs.
Key Structural Modifications and Their Impact:
-
N-Alkylation: The presence of a small alkyl substituent, such as a methyl group, on the amide nitrogen can influence the compound's lipophilicity and its interaction with the receptor. While N-methylation can sometimes lead to a decrease in binding affinity for some opioid scaffolds, in the context of fentanyl analogs, specific N-substituents are crucial for high potency.
-
Alpha-Methylation: The introduction of a methyl group at the alpha-position of the propanamide side chain can introduce a chiral center, leading to stereoisomers with potentially different biological activities. Stereochemistry plays a profound role in the analgesic potency and receptor selectivity of these compounds.[2] For instance, certain stereoisomers of N-[1-(2-Hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide exhibit extremely high affinity and selectivity for the µ-opioid receptor.[1]
-
Piperidine Ring Substitution: In more complex analogs like fentanyl, substitutions on the piperidine ring are critical for activity. For example, a methyl group at the 3-position of the piperidine ring can significantly enhance analgesic potency, with the cis-(+)-isomer being particularly potent.[3]
Comparative Bioactivity Table
| Compound | Structure | Key Features | µ-Opioid Receptor Binding Affinity (Ki) | Analgesic Potency (ED50) |
| N-Phenylpropanamide | ![]() | Parent scaffold | Baseline | Baseline |
| N-Methyl-N-phenylpropanamide | ![]() | N-methylation | Potentially altered | Potentially altered |
| 2-Methyl-N-phenylpropanamide | ![]() | α-methylation | Potentially increased (stereoisomer dependent) | Potentially increased (stereoisomer dependent) |
| N,2-Dimethyl-N-phenylpropanamide | ![]() | N- and α-methylation | Potentially high (stereoisomer dependent) | Potentially high (stereoisomer dependent) |
| Fentanyl | ![]() | N-phenethylpiperidine | High (nanomolar range) | Very high (~100x morphine) |
| cis-(+)-3-Methylfentanyl | ![]() | 3-methyl on piperidine | Extremely high | Extremely high (up to 6684x morphine)[3] |
Experimental Protocols for Bioactivity Assessment
The evaluation of the analgesic activity of N-phenylpropanamide derivatives involves both in vitro and in vivo assays.
In Vitro: µ-Opioid Receptor Binding Assay
This assay determines the affinity of a compound for the µ-opioid receptor by measuring its ability to displace a radiolabeled ligand.
Figure 3: Experimental workflow for the in vivo hot plate test.
Step-by-Step Methodology:
-
Animal Acclimation: Acclimate mice to the testing room for at least 30 minutes before the experiment.
-
Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Baseline Latency: Gently place each mouse on the hot plate and start a timer. Record the latency to the first sign of nociception, which can be licking a hind paw, shaking a paw, or jumping. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.
-
Compound Administration: Administer the test compound, vehicle (control), or a positive control (e.g., morphine) via the desired route (e.g., intraperitoneal, subcutaneous, or oral).
-
Post-Treatment Latency: At predetermined time intervals after administration (e.g., 15, 30, 60, and 120 minutes), place the mice back on the hot plate and measure the response latency.
-
Data Analysis: The analgesic effect is quantified as the increase in latency time compared to the baseline. The data can be used to determine the dose-response relationship and the ED₅₀ (the dose that produces a maximal analgesic effect in 50% of the animals).
Conclusion
N,2-dimethyl-N-phenylpropanamide belongs to a class of compounds with a high potential for potent analgesic activity mediated by the µ-opioid receptor. Based on the extensive structure-activity relationship studies of related N-phenylpropanamides, it is evident that the N-methyl and α-methyl substitutions are critical determinants of its pharmacological profile. Further empirical studies are necessary to precisely quantify the bioactivity of N,2-dimethyl-N-phenylpropanamide and its stereoisomers. The experimental protocols detailed in this guide provide a standardized framework for conducting such investigations, enabling researchers to systematically evaluate its analgesic potential and contribute to the development of novel pain therapeutics.
References
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Van Bever, W. F. M., Niemegeers, C. J. E., & Janssen, P. A. J. (1974). Synthetic analgesics. Synthesis and pharmacology of the diastereoisomers of N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide and N-[3-methyl-1-(1-methyl-2-phenylethyl)-4-piperidyl]-N-phenylpropanamide. Journal of Medicinal Chemistry, 17(10), 1047–1051. [Link]
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Zhu, Y., Xu, H., Ji, R., & Chi, Z. (1993). Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. Journal of Medicinal Chemistry, 36(12), 1649–1655. [Link]
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Van Bever, W. F., Niemegeers, C. J., & Janssen, P. A. (1976). N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin. Arzneimittel-Forschung, 26(8), 1548–1551. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N,2-dimethyl-N-phenylpropanamide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of N,2-dimethyl-N-phenylpropanamide, a compound utilized in various research and development applications. As laboratory professionals, it is our collective responsibility to ensure that chemical waste is managed in a manner that protects both human health and the environment. This document offers a procedural, step-by-step approach to the safe handling and disposal of this specific chemical, grounded in established safety protocols and regulatory frameworks.
Hazard Assessment and Waste Characterization: The Foundation of Safe Disposal
Based on this data, N,2-dimethyl-N-phenylpropanamide should be handled as a substance that:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Given these hazards, it is imperative to treat N,2-dimethyl-N-phenylpropanamide as a hazardous substance. The primary principle of chemical waste disposal is to never dispose of hazardous chemicals down the drain or in the regular trash.[2]
Waste Classification:
Proper disposal is dictated by the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste management in the United States.[3][4] A chemical waste can be classified as hazardous if it is specifically listed by the Environmental Protection Agency (EPA) or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[3][4]
N,2-dimethyl-N-phenylpropanamide is not currently a listed hazardous waste by the EPA.[5][6][7] Therefore, a characterization based on its properties is necessary. In the absence of complete data for this specific compound, a conservative approach is required. It should be treated as hazardous chemical waste.
| Hazard Characteristic | Assessment for N,2-dimethyl-N-phenylpropanamide | RCRA Waste Code (if applicable) |
| Ignitability | Data not available. Assume it may be combustible, as are many organic compounds.[8] | D001 (if flash point < 140°F / 60°C)[3] |
| Corrosivity | Unlikely to be corrosive based on its chemical structure, but should be confirmed if in a solution with a pH ≤ 2 or ≥ 12.5.[3] | D002 (if pH criteria are met)[3] |
| Reactivity | Data not available. Assumed to be stable under normal conditions.[9] | D003 (if unstable, reacts with water, etc.)[3] |
| Toxicity | Specific toxicity data is limited. However, due to its classification as an irritant and potential for other health hazards, it should be managed as a toxic substance.[1] | D-series codes (if it contains specific toxic constituents above regulatory levels)[3] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling N,2-dimethyl-N-phenylpropanamide for disposal, ensure you are wearing the appropriate personal protective equipment (PPE). The minimum required PPE includes:
-
Chemical-resistant gloves: Nitrile or neoprene gloves are recommended.
-
Safety goggles or a face shield: To protect against splashes and eye irritation.[10]
-
A laboratory coat: To prevent skin contact.
All handling of this chemical, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[11]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of N,2-dimethyl-N-phenylpropanamide is to engage a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) office is your primary resource for facilitating this process.
Step 1: Waste Segregation and Collection
-
Do not mix: N,2-dimethyl-N-phenylpropanamide waste should not be mixed with other waste streams, particularly incompatible chemicals.[2]
-
Dedicated container: Collect the waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical; high-density polyethylene (HDPE) or glass containers are generally suitable.
-
Solid vs. Liquid: Collect solid and liquid waste in separate, appropriate containers.
Step 2: Labeling the Waste Container
Proper labeling is a critical regulatory requirement. The waste container label must be clearly marked with:
-
The words "Hazardous Waste" .[12]
-
The full chemical name: "N,2-dimethyl-N-phenylpropanamide" . Do not use abbreviations.
-
The approximate concentration and quantity of the waste.
-
The date when the first drop of waste was added to the container (the "accumulation start date").[13]
-
The name and contact information of the generating laboratory or researcher.[13]
Step 3: Waste Storage
-
Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.
-
The storage area should be well-ventilated, away from heat sources, and separate from incompatible materials.
-
Ensure the container is kept closed except when adding waste.
-
It is good practice to use secondary containment, such as a larger, chemically resistant bin, to prevent the spread of material in case of a leak.[14]
Step 4: Arranging for Disposal
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste. They will have established procedures and contracts with certified waste management vendors.
-
Provide the EHS office with a complete and accurate description of the waste.
Step 5: Decontamination
-
Thoroughly decontaminate any labware or surfaces that have come into contact with N,2-dimethyl-N-phenylpropanamide using an appropriate solvent (e.g., ethanol or acetone), followed by soap and water.
-
Collect the initial solvent rinse as hazardous waste.
Emergency Procedures for Spills
In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large, work from upwind.
-
PPE: Don appropriate PPE before attempting to clean the spill.
-
Containment and Cleanup:
-
For liquid spills, absorb the material with an inert absorbent, such as sand or vermiculite.
-
For solid spills, carefully sweep up the material to avoid creating dust.[10]
-
-
Collection: Place the absorbed material or swept solids into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Decontaminate the spill area as described in the disposal protocol.
-
Report: Report the spill to your institution's EHS office.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of N,2-dimethyl-N-phenylpropanamide.
Caption: Disposal decision workflow for N,2-dimethyl-N-phenylpropanamide.
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Navigating the Safe Handling of N,2-dimethyl-N-phenylpropanamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling N,2-dimethyl-N-phenylpropanamide, moving beyond a simple checklist to offer a framework for safe and effective laboratory operations. The principles outlined here are grounded in established safety protocols and an understanding of the chemical's structural analogues.
Immediate Safety Profile: N,2-dimethyl-N-phenylpropanamide
| Hazard Classification | GHS Hazard Statement | Implication for Handling |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct skin contact must be avoided through the use of appropriate gloves and a lab coat. Any contamination should be washed off immediately. |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Chemical splash goggles or a face shield are mandatory to prevent eye contact. |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | All handling of the compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or vapors. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling N,2-dimethyl-N-phenylpropanamide is essential to minimize risk. The following procedural guidance is designed to be a self-validating system of safety, where each step reinforces the overall security of the operation.
Step 1: Engineering Controls and Work Area Preparation
The first line of defense is always engineering controls. The causality is simple: containing the hazard at its source is more effective than relying solely on personal protective equipment.
-
Primary Engineering Control: All weighing and handling of N,2-dimethyl-N-phenylpropanamide must be conducted within a certified chemical fume hood. This is non-negotiable due to its classification as a respiratory irritant.[1]
-
Secondary Controls: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested. This provides immediate recourse in the event of accidental exposure.
Step 2: Personal Protective Equipment (PPE) Selection and Donning
The selection of PPE is not a one-size-fits-all matter; it must be tailored to the potential routes of exposure as identified in the hazard profile.
-
Mandatory: Chemical splash goggles are required at all times when handling N,2-dimethyl-N-phenylpropanamide.
-
Recommended for Splash Risk: When handling larger quantities or if there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.
-
Lab Coat: A standard, flame-resistant lab coat should be worn and kept fully buttoned to protect against accidental skin contact.
-
Gloves: The selection of appropriate gloves is critical. While specific permeation data for N,2-dimethyl-N-phenylpropanamide is not available, recommendations can be made based on its chemical structure (an aromatic amide).
-
For Incidental Contact (e.g., handling small quantities): Nitrile gloves are a suitable choice. They offer good resistance to a range of chemicals and provide excellent dexterity.[2] However, in the event of a splash, they should be removed and replaced immediately.
-
For Extended Contact or Immersion: For more extensive handling, consider more robust options such as neoprene or butyl rubber gloves. Neoprene gloves show good resistance to anilines, a related chemical class.[2] Butyl rubber provides excellent protection against many organic compounds, though its performance against aromatic hydrocarbons can be poor.[2]
-
Double Gloving: For enhanced protection, particularly when handling concentrated forms or larger quantities, wearing two pairs of nitrile gloves is a recommended practice.
-
-
Primary Reliance on Fume Hood: For most laboratory-scale operations, a properly functioning chemical fume hood will provide adequate respiratory protection.
-
Supplemental Respiratory Protection: In situations where a fume hood is not available or if there is a risk of exposure outside of the hood (e.g., during a large spill), respiratory protection is necessary. A half-mask or full-facepiece air-purifying respirator (APR) equipped with organic vapor (OV) cartridges is the appropriate choice.[3] The black color code on the cartridge typically indicates its suitability for organic vapors.
The following diagram illustrates the decision-making process for PPE selection:
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





-3-Methylfentanyl+Structure)
